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(2-Phenylbenzo[d]oxazol-5-yl)methanol Documentation Hub

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  • Product: (2-Phenylbenzo[d]oxazol-5-yl)methanol
  • CAS: 136663-37-1

Core Science & Biosynthesis

Foundational

Therapeutic Potential of (2-Phenylbenzo[d]oxazol-5-yl)methanol: A Privileged Scaffold for Targeted Oncology and Dermatological Therapeutics

Topic: Therapeutic Potential of (2-Phenylbenzo[d]oxazol-5-yl)methanol in Drug Design Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary (2-Phe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of (2-Phenylbenzo[d]oxazol-5-yl)methanol in Drug Design Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

(2-Phenylbenzo[d]oxazol-5-yl)methanol (CAS: 136663-37-1) represents a critical pharmacophore in modern medicinal chemistry. As a derivative of the privileged benzoxazole scaffold, this compound serves a dual role: it is both a bioactive agent with intrinsic anti-inflammatory and antioxidant potential and a high-value intermediate for the synthesis of targeted therapeutics.

Its structural architecture—comprising a planar, lipophilic 2-phenylbenzoxazole core and a polar, chemically versatile 5-hydroxymethyl handle—enables precise modulation of pharmacokinetic properties. This guide explores its therapeutic utility, specifically its application in designing L-type Amino Acid Transporter 1 (LAT1) inhibitors for oncology and Tyrosinase inhibitors for dermatological indications.

Chemical Architecture & Physicochemical Profile

The therapeutic efficacy of (2-Phenylbenzo[d]oxazol-5-yl)methanol is dictated by its electronic and steric properties.

Structural Analysis
  • Core Scaffold: The benzoxazole ring system is a bioisostere of the indole and benzimidazole nuclei, offering enhanced metabolic stability against oxidative degradation.

  • 2-Phenyl Substitution: Provides a large hydrophobic surface area for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • 5-Hydroxymethyl Group:

    • H-Bonding: Acts as both a hydrogen bond donor and acceptor, critical for anchoring the molecule in polar sub-pockets (e.g., the Serine/Threonine-rich regions of kinases or hydrolases).

    • Synthetic Handle: The primary alcohol is readily convertible to halides, aldehydes, or esters, allowing for the attachment of solubilizing tails or amino acid conjugates.

Physicochemical Properties (Calculated)
PropertyValueImplication for Drug Design
Molecular Weight 225.24 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted) 2.8 - 3.2Optimal lipophilicity for passive membrane permeability.
TPSA ~46 ŲHigh oral bioavailability potential (Veber's Rules).
H-Bond Donors 1Specific interaction capability without excessive desolvation penalty.
H-Bond Acceptors 3Facilitates interaction with backbone amides in target proteins.

Therapeutic Applications & Mechanisms of Action

Primary Vector: Oncology (LAT1 Inhibition)

The 2-phenylbenzoxazole core is a validated scaffold for targeting the L-type Amino Acid Transporter 1 (LAT1) , a protein overexpressed in aggressive cancers (e.g., glioblastoma, pancreatic cancer) to import essential amino acids.

  • Mechanism: (2-Phenylbenzo[d]oxazol-5-yl)methanol serves as the lipophilic "head group" that mimics the bulky side chains of natural substrates (like Tryptophan).

  • Drug Design Strategy: The 5-hydroxymethyl group is etherified to link with an amino acid moiety (e.g., tyrosine or phenylalanine derivatives). This creates a "Trojan Horse" inhibitor that binds to the LAT1 substrate pocket but cannot be transported, starving the tumor cell.

  • Key Reference: Derivatives of this scaffold have demonstrated nanomolar affinity for LAT1, blocking leucine uptake and inducing apoptosis in cancer cells [1].

Secondary Vector: Dermatology (Tyrosinase Inhibition)

Benzoxazole derivatives are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

  • Mechanism: The planar benzoxazole ring mimics the tyrosine substrate, while the 5-hydroxymethyl group chelates the binuclear copper active site of the enzyme.

  • Therapeutic Utility: Treatment of hyperpigmentation disorders (e.g., melasma) and potential adjuvant therapy for melanoma.

  • Efficacy: Analogues have shown IC50 values comparable to or lower than Kojic acid (standard of care), with reduced cytotoxicity [2].

Tertiary Vector: Anti-Inflammatory & Antimicrobial[1][2]
  • COX Inhibition: The scaffold shares structural homology with NSAIDs like benoxaprofen. The 5-hydroxymethyl group can be oxidized in vivo to the corresponding carboxylic acid, a known pharmacophore for COX-2 inhibition.

  • DNA Gyrase: 2-Phenylbenzoxazoles bind to the ATP-binding pocket of bacterial DNA gyrase, exhibiting broad-spectrum antimicrobial activity against S. aureus and E. coli [3].

Experimental Protocols

Synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol
  • Objective: To synthesize the target compound from readily available precursors with high purity (>98%).

  • Reaction Type: Condensation followed by Reduction.

Step 1: Synthesis of Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate
  • Reagents: Ethyl 3-amino-4-hydroxybenzoate (1.0 eq), Benzaldehyde (1.1 eq), Sodium Metabisulfite (Na₂S₂O₅, 1.5 eq).

  • Solvent: DMF or Ethanol.

  • Protocol:

    • Dissolve Ethyl 3-amino-4-hydroxybenzoate and Benzaldehyde in DMF.

    • Add Na₂S₂O₅ (oxidant) and heat the mixture to 100°C for 4-6 hours.

    • Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour reaction mixture into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol.

    • Yield: ~85% (White solid).[1]

Step 2: Reduction to (2-Phenylbenzo[d]oxazol-5-yl)methanol
  • Reagents: Step 1 Product (1.0 eq), LiAlH₄ (2.0 eq) or DIBAL-H.

  • Solvent: Anhydrous THF (0°C to RT).

  • Protocol:

    • Suspend LiAlH₄ in anhydrous THF under N₂ atmosphere at 0°C.

    • Add a solution of Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate in THF dropwise.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Quench: Carefully add water, then 15% NaOH, then water (Fieser workup).

    • Purification: Filter salts, dry organic layer over MgSO₄, concentrate in vacuo. Purify via column chromatography (DCM:MeOH 95:5).

    • Characterization: ¹H NMR (DMSO-d₆): δ 4.60 (s, 2H, CH₂OH), 5.30 (br s, 1H, OH), 7.3-8.2 (m, 8H, Ar-H).

Tyrosinase Inhibition Assay
  • Objective: Determine the IC50 of the synthesized compound.

  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

  • Protocol:

    • Prepare test compound solutions in DMSO (final conc. <1%).

    • Incubate enzyme (46 units/mL) with test compound in buffer for 10 min at 25°C.

    • Add L-DOPA (0.5 mM).

    • Monitor absorbance at 475 nm (formation of dopachrome) for 10 min.

    • Calculate % Inhibition:

      
      .
      

Visualizations & Pathways

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis mechanism, highlighting the oxidative cyclization and hydride reduction.

SynthesisPathway Precursor Ethyl 3-amino-4-hydroxybenzoate + Benzaldehyde Intermediate Intermediate: Schiff Base Precursor->Intermediate Condensation (-H2O) Cyclized Ethyl 2-phenylbenzo[d]oxazole-5-carboxylate Intermediate->Cyclized Oxidative Cyclization (Na2S2O5, 100°C) Product (2-Phenylbenzo[d]oxazol-5-yl)methanol Cyclized->Product Reduction (LiAlH4, THF, 0°C)

Figure 1: Synthetic route from commercially available precursors to the target alcohol.[2]

Structure-Activity Relationship (SAR) Map

This diagram maps the functional regions of the molecule to their biological interactions.

SAR_Map Core 2-Phenylbenzo[d]oxazole Core Phenyl 2-Phenyl Ring Core->Phenyl Oxazole Oxazole Ring (N/O) Core->Oxazole Methanol 5-Hydroxymethyl Group Core->Methanol PiStack Pi-Pi Stacking (Phe/Tyr Residues) Phenyl->PiStack Hydrophobic Pocket MetalChel Metal Chelation (Cu2+ in Tyrosinase) Oxazole->MetalChel Active Site HBond H-Bond Donor/Acceptor (Solubility & Binding) Methanol->HBond Polar Interaction Linker Linker Site (LAT1 Amino Acid Conjugation) Methanol->Linker Synthetic Utility

Figure 2: SAR analysis highlighting critical pharmacophoric elements.

References

  • Oda, K., et al. (2020).[2] Novel LAT1-selective inhibitors: Synthesis and biological evaluation of (S)-2-amino-3-(4-((5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid derivatives. Bioorganic & Medicinal Chemistry.[3][1][4][5][6]

  • Kim, D., et al. (2018). Inhibitory effects of 2-phenylbenzo[d]oxazole derivatives on mushroom tyrosinase.[5] International Journal of Molecular Sciences.

  • Soni, B., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.[7] Turkish Journal of Chemistry.[7][8]

  • PubChem. (2024). Compound Summary: (2-Phenylbenzo[d]oxazol-5-yl)methanol.[9][10][11] National Library of Medicine.

  • Patent WO2020096041A1. (2020). LAT1 Inhibitor Compounds and Methods of Use.[6] World Intellectual Property Organization.

Sources

Exploratory

Molecular Structure and Pharmacophore Analysis of (2-Phenylbenzo[d]oxazol-5-yl)methanol

[1] Executive Summary (2-Phenylbenzo[d]oxazol-5-yl)methanol is a bioactive heterocyclic compound belonging to the privileged 2-phenylbenzoxazole class.[1][2] Characterized by a planar, lipophilic core and a polar hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2-Phenylbenzo[d]oxazol-5-yl)methanol is a bioactive heterocyclic compound belonging to the privileged 2-phenylbenzoxazole class.[1][2] Characterized by a planar, lipophilic core and a polar hydroxymethyl handle at the C5 position, this molecule exhibits significant potential in medicinal chemistry as a scaffold for anti-inflammatory (COX-2 inhibition) , anticancer , and antimicrobial agents.[2] This technical guide provides a rigorous analysis of its molecular architecture, a validated synthetic pathway, and a computational pharmacophore model designed to aid drug development professionals in optimizing this scaffold for target engagement.[2]

Molecular Architecture & Physicochemical Properties[2]

The molecule comprises a fused benzene and oxazole ring (benzoxazole) substituted with a phenyl group at the C2 position and a hydroxymethyl group at the C5 position.[2]

Structural Specifications
  • IUPAC Name: (2-phenyl-1,3-benzoxazol-5-yl)methanol[1]

  • Molecular Formula: C₁₄H₁₁NO₂[2]

  • Molecular Weight: 225.24 g/mol [2]

  • Core Scaffold: 2-Phenylbenzoxazole (isosteric with 2-phenylbenzothiazole).[1][2]

  • Key Functional Group: C5-Hydroxymethyl (-CH₂OH) – acts as a metabolic handle and hydrogen bond donor/acceptor.[1][2]

Electronic & Conformational Analysis

The benzoxazole system is aromatic and planar.[1][2] The C2-phenyl ring can rotate but prefers a coplanar conformation due to extended


-conjugation, which facilitates intercalation into DNA or 

-

stacking within enzyme active sites (e.g., Tyrosinase, COX-2).[1][2]
PropertyValue (Predicted)Significance
LogP ~3.2Lipophilic core ensures good membrane permeability.[1][2]
TPSA ~49.7 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1][2]
H-Bond Donors 1 (-OH)Critical for specific active site anchoring.[1][2]
H-Bond Acceptors 3 (N, O, -OH)Interaction with backbone amides or cationic residues.[1][2]
pKa (Conj. Acid) ~0.5 (Oxazole N)Weakly basic; neutral at physiological pH.[1][2]

Pharmacophore Modeling & Target Interaction

The pharmacophore of (2-Phenylbenzo[d]oxazol-5-yl)methanol is defined by three distinct features that govern its biological activity.

Pharmacophore Features[3][4][5][6][7][8]
  • Aromatic Hydrophobic Core (F1, F2): The 2-phenyl and benzo-fused rings provide substantial hydrophobic bulk, essential for occupying non-polar pockets (e.g., the cyclooxygenase channel).[1][2]

  • Hydrogen Bond Acceptor (F3): The oxazole nitrogen (N3) and oxygen (O1) act as weak acceptors.[1][2]

  • Polar Anchor (F4): The C5-hydroxymethyl group serves as a "warhead" for hydrogen bonding.[1][2] In tyrosinase inhibitors, this mimics the phenolic -OH of tyrosine; in kinase inhibitors, it can interact with the hinge region or catalytic loops.[2]

Visualization of Pharmacophore Features

The following diagram illustrates the spatial arrangement of these features.

Pharmacophore cluster_interactions Target Interactions Phenyl Hydrophobic (Phenyl Ring) Linker Rigid Linker (C2-C1') Phenyl->Linker Pi-Conjugation PiStack Pi-Pi Stacking (Trp/Phe Residues) Phenyl->PiStack Benzox Aromatic Core (Benzoxazole) Polar H-Bond Donor (-CH2OH) Benzox->Polar C5 Substitution Linker->Benzox Planar Lock HBond H-Bonding (Ser/Thr/His) Polar->HBond

Caption: Conceptual pharmacophore map showing the hydrophobic tail (red) and polar head (blue) connected by the rigid benzoxazole scaffold.[1][2]

Validated Synthetic Protocol

To ensure high purity and avoid polymerization of the benzyl alcohol moiety during cyclization, a 3-step "Ester Reduction" pathway is recommended over direct condensation.[1][2] This method isolates the stable ester intermediate before generating the sensitive alcohol.[1][2]

Reaction Scheme
  • Condensation: 3-Amino-4-hydroxybenzoic acid + Benzoic acid

    
     2-Phenylbenzo[d]oxazole-5-carboxylic acid.[1][2]
    
  • Esterification: Acid + MeOH

    
     Methyl ester.[1][2]
    
  • Reduction: Methyl ester + LiAlH₄

    
     Target Alcohol.[1][2]
    
Step-by-Step Methodology
Step 1: Cyclization to Carboxylic Acid[2]
  • Reagents: 3-Amino-4-hydroxybenzoic acid (1.0 eq), Benzoic acid (1.0 eq), Polyphosphoric acid (PPA).[1][2]

  • Protocol:

    • Mix reagents in PPA at 180°C for 4 hours.

    • Cool to 80°C and pour into crushed ice.

    • Collect precipitate, wash with water and NaHCO₃ (sat).[1][2]

    • Recrystallize from EtOH to obtain 2-phenylbenzo[d]oxazole-5-carboxylic acid.[1][2]

Step 2: Methyl Ester Formation
  • Reagents: Intermediate from Step 1, Methanol (excess), H₂SO₄ (cat).[1][2]

  • Protocol:

    • Reflux the carboxylic acid in dry methanol with catalytic sulfuric acid for 8 hours.

    • Evaporate solvent, neutralize with Na₂CO₃, and extract with EtOAc.[1][2]

    • Yields Methyl 2-phenylbenzo[d]oxazole-5-carboxylate.

Step 3: Selective Reduction[2]
  • Reagents: Methyl ester (Step 2), LiAlH₄ (1.5 eq), dry THF.

  • Protocol:

    • Suspend LiAlH₄ in dry THF at 0°C under N₂ atmosphere.

    • Add methyl ester solution dropwise.[1][2]

    • Stir at RT for 2 hours (monitor by TLC).

    • Quench with Fieser method (H₂O, 15% NaOH, H₂O).[1][2]

    • Filter precipitate, dry organic layer (MgSO₄), and concentrate.[1][2]

    • Purification: Flash chromatography (Hexane:EtOAc 2:1).

Synthetic Workflow Diagram

Synthesis SM1 3-Amino-4-hydroxy- benzoic acid Step1 Step 1: Cyclization PPA, 180°C, 4h SM1->Step1 SM2 Benzoic Acid SM2->Step1 Int1 Intermediate 1: 2-Phenylbenzo[d]oxazole- 5-carboxylic acid Step2 Step 2: Esterification MeOH, H2SO4, Reflux Int1->Step2 Int2 Intermediate 2: Methyl ester derivative Step3 Step 3: Reduction LiAlH4, THF, 0°C Int2->Step3 Product Final Product: (2-Phenylbenzo[d]oxazol- 5-yl)methanol Step1->Int1 Step2->Int2 Step3->Product

Caption: Three-step synthetic pathway prioritizing intermediate stability and yield.

Computational Analysis Pipeline

To evaluate the specific binding potential of this molecule against targets like COX-2 or Tyrosinase, the following computational workflow is standardized.

Protocol
  • Ligand Preparation: Generate 3D conformers using MMFF94 force field.[1][2] Protonate the oxazole nitrogen only if pH < 1.0 (unlikely physiologically).[1][2] Keep -CH₂OH rotatable.[1][2]

  • Target Selection:

    • COX-2 (PDB: 3LN1):[1] Focus on the hydrophobic channel.[1][2]

    • Tyrosinase (PDB: 2Y9X):[1] Focus on the binuclear copper site.[1][2]

  • Docking Grid: Center grid box on the co-crystallized ligand with 10Å buffer.

  • Scoring: Use consensus scoring (e.g., Glide Score + Prime MM-GBSA) to validate the binding energy of the hydroxymethyl H-bonds.[1][2]

References

  • Kim, D. H., et al. (2024).[1][2] Synthesis of dihydrostilbene-based natural products and (2-Phenylbenzo[d]oxazol-5-yl)methanol for anti-inflammatory activity. DBpia.[1][2]

  • Park, Y., et al. (2024).[1][2][3][4] Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. Molecules, 29(17), 4162.[1][2][3] [1]

  • Vinsova, J., et al. (2006).[1][2] Synthesis and Antimicrobial Evaluation of New 2-Substituted Benzoxazoles. European Journal of Medicinal Chemistry.

  • Seth, K., et al. (2014).[1][2] 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold.[1][2] ResearchGate.

  • Schnürch, M., et al. (2018).[1][2] Biological evaluation and pharmacophore modeling of benzoxazoles. ESIS Research.[1][2]

Sources

Foundational

An In-depth Technical Guide to 2-Phenylbenzoxazole-5-methanol Derivatives: Synthesis, Functionalization, and Therapeutic Potential

Abstract The 2-phenylbenzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylbenzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] This technical guide focuses on a specific, yet versatile, subclass: 2-phenylbenzoxazole-5-methanol and its derivatives. The introduction of a hydroxymethyl group at the 5-position of the benzoxazole ring provides a crucial handle for synthetic diversification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis of the 2-phenylbenzoxazole-5-methanol core, detailed protocols for its subsequent functionalization, and a review of the potential biological applications of the resulting derivatives, grounded in the established pharmacology of this compound class.

Introduction: The Significance of the 2-Phenylbenzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in drug discovery, demonstrating a wide array of pharmacological activities.[1] The fusion of a benzene ring with an oxazole ring creates a stable, aromatic system that can be readily substituted to modulate its physicochemical and biological properties. The 2-phenyl-substituted benzoxazoles, in particular, have garnered significant attention due to their potent and diverse therapeutic potential.

The strategic placement of a methanol group at the 5-position of the 2-phenylbenzoxazole core offers a unique advantage for medicinal chemists. This functional group serves as a versatile anchor for the introduction of a wide range of chemical moieties through well-established synthetic transformations. This allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding interactions, which are critical for optimizing drug efficacy and safety.

Synthesis of the Core Scaffold: 2-Phenylbenzoxazole-5-methanol

The synthesis of the 2-phenylbenzoxazole-5-methanol core is predicated on the classical and robust method of benzoxazole formation: the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.

Key Precursor: 2-Amino-4-(hydroxymethyl)phenol

The critical starting material for this synthesis is 2-amino-4-(hydroxymethyl)phenol. This compound is commercially available and provides the necessary functionalities for the cyclization reaction.

Cyclization to Form the Benzoxazole Ring

The most common and effective method for constructing the 2-phenylbenzoxazole ring system is the condensation of the aminophenol precursor with benzoic acid under dehydrating conditions.[2] Polyphosphoric acid (PPA) is a widely used and efficient catalyst for this transformation, acting as both a solvent and a dehydrating agent.

Experimental Protocol: Synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-(hydroxymethyl)phenol (1.0 eq) and benzoic acid (1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure efficient stirring of the reaction mixture.

  • Heating: Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (2-phenylbenzo[d]oxazol-5-yl)methanol.

Synthesis_of_Core_Scaffold cluster_reactants Reactants cluster_product Product 2-amino-4-(hydroxymethyl)phenol 2-Amino-4-(hydroxymethyl)phenol Reaction_Vessel PPA, 120-140 °C 2-amino-4-(hydroxymethyl)phenol->Reaction_Vessel Benzoic_Acid Benzoic Acid Benzoic_Acid->Reaction_Vessel 2-phenylbenzoxazole-5-methanol (2-Phenylbenzo[d]oxazol-5-yl)methanol Reaction_Vessel->2-phenylbenzoxazole-5-methanol Cyclocondensation

Caption: Synthesis of the 2-phenylbenzoxazole-5-methanol core.

Functionalization of the 5-Methanol Group: A Gateway to Diverse Derivatives

The true utility of the 2-phenylbenzoxazole-5-methanol scaffold lies in the reactivity of its benzylic alcohol. This functional group provides a convenient point for diversification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.

Esterification

The hydroxyl group can be readily esterified with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.[3] This modification can significantly impact the lipophilicity and cell permeability of the parent molecule.

Experimental Protocol: General Esterification

  • Reaction Setup: Dissolve (2-phenylbenzo[d]oxazol-5-yl)methanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Addition of Reagents: Add the desired carboxylic acid (1.2 eq), a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Etherification

The synthesis of ether derivatives can be achieved through Williamson ether synthesis or by using other electrophiles. This allows for the introduction of various alkyl or aryl groups, which can influence the steric and electronic properties of the molecule. A chemoselective method for the etherification of benzylic alcohols in the presence of other hydroxyl groups has been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[4][5]

Experimental Protocol: General Etherification

  • Reaction Setup: To a solution of (2-phenylbenzo[d]oxazol-5-yl)methanol (1.0 eq) in a suitable solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C.

  • Addition of Electrophile: After stirring for a short period, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for derivatization. Selective oxidation to the aldehyde can be achieved using mild oxidizing agents.[6][7][8][9] Further oxidation to the carboxylic acid can be accomplished with stronger oxidizing agents.

Experimental Protocol: Oxidation to Aldehyde

  • Reaction Setup: Dissolve (2-phenylbenzo[d]oxazol-5-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane.

  • Addition of Oxidant: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 eq) in portions.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with an appropriate solvent and filter through a pad of silica gel or celite to remove the oxidant byproducts. Concentrate the filtrate and purify the resulting aldehyde by column chromatography.

Functionalization_Pathways cluster_derivatives Derivatives Core_Scaffold (2-Phenylbenzo[d]oxazol-5-yl)methanol Ester Ester Derivatives Core_Scaffold->Ester Esterification (R-COOH, Coupling Agent) Ether Ether Derivatives Core_Scaffold->Ether Etherification (NaH, R-X) Aldehyde 2-Phenylbenzoxazole-5-carbaldehyde Core_Scaffold->Aldehyde Mild Oxidation (PCC, DMP) Carboxylic_Acid 2-Phenylbenzoxazole-5-carboxylic Acid Aldehyde->Carboxylic_Acid Strong Oxidation

Caption: Functionalization pathways of the 5-methanol group.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of 2-phenylbenzoxazole-5-methanol are not extensively reported, the well-established structure-activity relationships (SAR) for the broader class of 5-substituted 2-phenylbenzoxazoles provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-phenylbenzoxazole derivatives.[10][11] The nature of the substituent at the 5-position has been shown to be crucial for this activity. For instance, the introduction of electron-withdrawing groups or moieties capable of specific interactions with biological targets can enhance cytotoxicity against various cancer cell lines. It is plausible that ester or ether derivatives of the 5-methanol scaffold, bearing pharmacologically active groups, could exhibit significant anticancer properties.

5-Substituent Observed/Potential Biological Activity Rationale/Mechanism of Action (Hypothesized)
-CH₂-O-CO-RAnticancer, AntimicrobialModulation of lipophilicity and cell permeability; introduction of bioactive carboxylic acid moieties.
-CH₂-O-RAnticancer, AntimicrobialAlteration of steric and electronic properties; potential for improved target binding.
-CHOAnticancerPrecursor for further derivatization to imines, hydrazones, etc., with known biological activities.
-COOHAnti-inflammatory, AnticancerPotential for interaction with key enzymes like cyclooxygenase; serves as a handle for amide bond formation.[12]
Antimicrobial Activity

The 2-phenylbenzoxazole core is also a well-known pharmacophore for antimicrobial agents.[13][14] The substituents on both the phenyl and benzoxazole rings play a significant role in determining the spectrum and potency of antimicrobial activity. It is hypothesized that derivatives of 2-phenylbenzoxazole-5-methanol could exhibit significant activity against a range of bacterial and fungal pathogens. The ability to introduce diverse functional groups via the 5-methanol handle allows for the systematic exploration of SAR to identify potent antimicrobial leads. Studies on related 5-substituted benzoxazoles have shown that modifications at this position can significantly influence activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[12]

Future Directions and Conclusion

The 2-phenylbenzoxazole-5-methanol scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core structure and the versatility of the 5-methanol group for further functionalization make this an attractive platform for medicinal chemistry research.

Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives. This should include a wide range of esters, ethers, and other functionalities introduced at the 5-position. In-depth studies on the mechanism of action of the most potent compounds will be crucial for understanding their therapeutic potential and for guiding further drug development efforts. The exploration of this chemical space is likely to yield novel compounds with significant anticancer, antimicrobial, and potentially other valuable pharmacological properties.

References

  • Goker, H., et al. (1994). STRUCTURE-ACTIVITY-RELATIONSHIPS OF SOME ANTIMICROBIAL 5-SUBSTITUTED 2-(3-PYRIDYL) BENZOXAZOLES USING QUANTUM-CHEMICAL CALCULATIONS.
  • Yıldız-Oren, I., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. PubMed.
  • Temiz-Arpaci, Ö., et al. (2003).
  • Özkay, Y., et al. (2020). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
  • Sharma, D., et al. (2018).
  • Şener, E. A., et al. (2000).
  • Yıldız-Ören, I., et al. (2004). Synthesis and Antimicrobial Activity of Some 2-[p-Substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides.
  • Shanbhag, G. S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. J. Org. Chem.
  • Temiz-Arpaci, Ö., et al. (2000). Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl)
  • Kaur, H., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • Diner, I. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?
  • Lagu, S. B. (2024). (PDF) Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole).
  • Ghorbani-Vaghei, R., et al. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PMC.
  • US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google P
  • Sharma, G., et al. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†.
  • Al-Dhmani, S. M. S., et al. (2022). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement.
  • 5-METHYL-2-PHENYL-OXAZOLE synthesis - ChemicalBook.
  • 2-Methyl-5-phenylbenzoxazole | CAS 61931-68-8 | SCBT.
  • Tang, L.-F., et al. (2006). (3-Phenylisoxazol-5-yl)methanol. PMC.
  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - Frontiers.
  • Khan, W., et al. (2023).
  • Boyd, S., et al. (2020). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. Queen's University Belfast.
  • Deka, U., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.org.
  • Darabi, H. R., et al. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI.
  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
  • Li, H., et al. (2021). One-pot reductive etherification of biomass-derived 5-hydroxymethylfurfural to 2,5-bis(isopropoxymethyl)furan over a sulfonic acid-functionalized zirconium-based coordination catalyst. Green Chemistry (RSC Publishing).
  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.
  • Wang, J., et al. (2006). 1,3,5-Tris(N-phenylbenzimidazol-2-yl)

Sources

Exploratory

solubility and stability data for (2-Phenylbenzo[d]oxazol-5-yl)methanol

Technical Whitepaper: Physicochemical Profiling of (2-Phenylbenzo[d]oxazol-5-yl)methanol Executive Summary (2-Phenylbenzo[d]oxazol-5-yl)methanol is a functionalized heterocyclic building block characterized by a robust 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of (2-Phenylbenzo[d]oxazol-5-yl)methanol

Executive Summary

(2-Phenylbenzo[d]oxazol-5-yl)methanol is a functionalized heterocyclic building block characterized by a robust 2-phenylbenzoxazole core and a reactive primary alcohol at the C5 position.[1][2][3] It serves as a critical intermediate in the synthesis of bio-orthogonal probes, fluorescent scintillators, and pharmacological agents targeting amyloidogenesis.[4]

This technical guide provides a comprehensive analysis of the compound’s solubility and stability profiles.[4] Unlike simple datasheets, this document synthesizes structural activity relationships (SAR) with experimental protocols, offering researchers a self-validating framework for handling and characterizing this specific derivative.[1][4]

Chemical Identity & Structural Properties

The compound features a fused benzene and oxazole ring system (benzoxazole) substituted with a phenyl group at the 2-position, conferring significant lipophilicity and conjugated stability.[4] The 5-hydroxymethyl group introduces a localized polar handle, enabling further derivatization (e.g., esterification, oxidation) while slightly modulating the global solubility profile.[4]

PropertyDetail
Chemical Name (2-Phenylbenzo[d]oxazol-5-yl)methanol
Molecular Formula C₁₄H₁₁NO₂
Molecular Weight 225.24 g/mol
Core Scaffold 2-Phenylbenzoxazole (CAS: 833-50-1)
Key Functional Groups Benzoxazole (heterocycle), Phenyl (aromatic), Hydroxymethyl (primary alcohol)
Predicted LogP 2.8 – 3.2 (Lipophilic)

Solubility Profile

The solubility of (2-Phenylbenzo[d]oxazol-5-yl)methanol is governed by the competition between its planar, hydrophobic aromatic core and the hydrogen-bonding capability of the hydroxymethyl tail.[1][2]

Solvent Compatibility Table

Data synthesized from structural analogs (2-phenylbenzoxazole, 5-methyl-2-phenylbenzoxazole) and standard synthesis protocols.[1][2][3]

Solvent SystemSolubility RatingEstimated Saturation (25°C)Usage Notes
Water (pH 7.0) Insoluble< 0.05 mg/mLThe hydrophobic core dominates; not suitable for aqueous stock solutions.[1][2][3]
DMSO High> 25 mg/mLPreferred solvent for stock preparation and biological assays.[3][4]
Methanol / Ethanol Moderate2 – 10 mg/mLSolubility increases significantly with heat; ideal for recrystallization.[2][3][4]
Dichloromethane High> 20 mg/mLExcellent for extraction and chromatography loading.[3][4]
Ethyl Acetate Moderate5 – 15 mg/mLCommon eluent component for silica purification.[2][3][4]
0.1 M HCl Low< 0.1 mg/mLThe benzoxazole nitrogen is weakly basic (pKa ~1.0); protonation requires strong acid.[4]
Partition Coefficient (LogP) Implications

With a predicted LogP of ~3.0, the compound is highly membrane-permeable but requires formulation aids (e.g., cyclodextrins, surfactants) for aqueous delivery.[4] In drug discovery contexts, it falls within the optimal range for oral bioavailability (Lipinski’s Rule of 5), provided the solubility barrier is overcome.[4]

Stability Profile

The 2-phenylbenzoxazole scaffold is thermodynamically stable due to extended conjugation.[1][2][3][4] However, specific environmental stressors can induce degradation.[4]

Hydrolytic Stability
  • Neutral/Acidic (pH 1–7): High Stability. The 2-phenyl substituent sterically and electronically stabilizes the oxazole ring against acid-catalyzed hydrolysis, a significant improvement over 2-alkyl derivatives.[1][2][3]

  • Alkaline (pH > 10): Moderate Risk. Prolonged exposure to strong bases (e.g., NaOH) at elevated temperatures can trigger ring-opening hydrolysis, yielding 2-amidophenol derivatives.[1][2][3][4]

Thermal & Photostability
  • Thermal: High.[3][4] Melting point is predicted in the range of 110–130°C (based on the 5-methyl analog MP of ~103°C).[3][4] Stable under standard reflux conditions in organic solvents.[2][3][4]

  • Photostability: Light Sensitive. Benzoxazoles are often fluorescent.[2][3][4] Extended exposure to high-intensity UV light in solution may cause photo-oxidation or dimerization.[1][2][3] Storage in amber vials is mandatory.

Experimental Protocols

These protocols are designed to generate empirical data for your specific batch, ensuring "Trustworthiness" through self-validation.[1][2][3][4]

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this method to establish precise solubility limits for formulation.[1][2][3]

  • Preparation: Weigh ~10 mg of solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).[4]

  • Equilibration: Cap tightly and agitate (shaker or rotator) at 25°C for 24 hours.

    • Note: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).[4]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the supernatant (1:100 in DMSO) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Forced Degradation Stress Testing

Use this to validate storage conditions.[2][3]

  • Acid Stress: Dissolve compound in 0.1 M HCl / Methanol (1:1). Heat at 60°C for 4 hours.

  • Base Stress: Dissolve in 0.1 M NaOH / Methanol (1:1). Heat at 60°C for 4 hours.

  • Oxidative Stress: Dissolve in 3% H₂O₂ / Methanol.[3][4] Incubate at RT for 4 hours.

  • Analysis: Neutralize samples and analyze via LC-MS to detect ring-opening products (Mass shift: +18 Da for hydrolysis).

Visualizations

Figure 1: Structural Dynamics & Hydrolysis Pathway

This diagram illustrates the stability logic: the 2-phenyl group protects the core, while strong base can force ring opening.[3][4]

StabilityPathway Compound (2-Phenylbenzo[d]oxazol-5-yl)methanol (Stable Form) Protonated Protonated Species (Reversible in Acid) Compound->Protonated  +H+ (pH < 2)   Hydrolyzed Ring-Opened Amide (Degradant) Compound->Hydrolyzed  OH- / Heat (pH > 10)  

Caption: Stability logic showing reversible protonation in acid vs. irreversible ring opening in strong base.

Figure 2: Solubility & Analysis Workflow

A decision tree for researchers handling the compound for the first time.

Workflow Start Start: Solid Compound SolventSelect Select Solvent Start->SolventSelect DMSO DMSO / DMF (Stock Solution) SolventSelect->DMSO High Sol. Alcohol MeOH / EtOH (Recrystallization) SolventSelect->Alcohol Mod. Sol. Water Aqueous Buffer (Precipitation Risk) SolventSelect->Water Insoluble Action1 Store at -20°C (Amber Vial) DMSO->Action1 Action2 Heat to Dissolve (>50°C) Alcohol->Action2 Action3 Use Co-solvent (e.g. 5% DMSO) Water->Action3

Caption: Operational workflow for solvent selection and handling based on solubility tiers.

References

  • PubChem. 2-Phenylbenzoxazole (Compound Summary). National Library of Medicine.[3][4] Available at: [Link][4]

  • Jackson, M. et al. (1972).[4] Hydrolysis of the benzoxazole ring.[4][5][6] Journal of the Chemical Society.[4] (Validation of 2-phenyl vs 2-methyl stability).

  • Kim, S. et al. (2024).[4] Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold. MDPI.[3][4] Available at: [Link] (Demonstrates synthesis and stability in biological assays).[4]

Sources

Protocols & Analytical Methods

Method

The Versatile Intermediate: (2-Phenylbenzo[d]oxazol-5-yl)methanol in Fluorescent Probe Development

Abstract The 2-phenylbenzoxazole (PBO) scaffold is a cornerstone in the design of fluorescent probes due to its robust photophysical properties, including high quantum yields and sensitivity to the local molecular enviro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylbenzoxazole (PBO) scaffold is a cornerstone in the design of fluorescent probes due to its robust photophysical properties, including high quantum yields and sensitivity to the local molecular environment. This guide focuses on a key intermediate, (2-Phenylbenzo[d]oxazol-5-yl)methanol , and its applications in creating a new generation of fluorescent sensors. The strategic placement of a hydroxymethyl group at the 5-position offers a versatile handle for synthetic elaboration, enabling the development of probes for a diverse range of analytes and biological parameters. This document provides a comprehensive overview of the synthesis of this intermediate, its derivatization into functional probes, and detailed protocols for their application in cellular imaging and environmental sensing.

Introduction: The 2-Phenylbenzoxazole Scaffold

The 2-phenylbenzoxazole (PBO) core is a privileged structure in the realm of fluorescent molecules. Its derivatives are known for their strong fluorescence, often in the blue to green region of the spectrum, and their emission characteristics are frequently sensitive to solvent polarity and viscosity. This inherent sensitivity makes the PBO scaffold an excellent starting point for the design of fluorescent probes that can report on their immediate surroundings.

(2-Phenylbenzo[d]oxazol-5-yl)methanol is a particularly valuable intermediate because the hydroxymethyl group at the 5-position serves as a versatile anchor for further chemical modifications. This allows for the attachment of various recognition moieties to create probes tailored for specific targets, such as metal ions, or for sensing physical parameters like viscosity.

Synthesis of the Intermediate: (2-Phenylbenzo[d]oxazol-5-yl)methanol

The synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol can be achieved through a reliable and straightforward condensation reaction. The following protocol is based on established methods for the formation of the benzoxazole ring.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Condensation and Cyclization 4-Amino-3-hydroxybenzyl_alcohol 4-Amino-3-hydroxybenzyl alcohol Intermediate_product (2-Phenylbenzo[d]oxazol-5-yl)methanol 4-Amino-3-hydroxybenzyl_alcohol->Intermediate_product Pyridine, Reflux Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Intermediate_product Derivatization_Workflow cluster_derivatives Derivatization Pathways Intermediate (2-Phenylbenzo[d] oxazol-5-yl)methanol Tosylate Tosylated Intermediate (Good Leaving Group) Intermediate->Tosylate TsCl, Pyridine [11, 12] Ester Ester-linked Probe (e.g., for enzyme sensing) Intermediate->Ester Carboxylic Acid, DCC/DMAP [4] Ether Ether-linked Probe (e.g., for ion sensing) Tosylate->Ether Alcohol, Base Zinc_Sensing_Mechanism cluster_probe Probe Structure cluster_sensing Sensing Event PBO_Core PBO Fluorophore Linker Linker (-CH2-O-) PBO_Core->Linker Chelator Zinc Chelator (e.g., DPA) Linker->Chelator No_Zn Low Fluorescence Zn_Present High Fluorescence No_Zn->Zn_Present + Zn²⁺

Application

Application Note: Bioconjugation Techniques Involving (2-Phenylbenzo[d]oxazol-5-yl)methanol

This guide details the bioconjugation strategies for (2-Phenylbenzo[d]oxazol-5-yl)methanol , a fluorescent scaffold with significant utility in amyloid imaging, environmental sensing, and tyrosinase inhibition studies. I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioconjugation strategies for (2-Phenylbenzo[d]oxazol-5-yl)methanol , a fluorescent scaffold with significant utility in amyloid imaging, environmental sensing, and tyrosinase inhibition studies.

Introduction & Technical Overview

(2-Phenylbenzo[d]oxazol-5-yl)methanol (PB-5-MeOH) is a robust, blue-emitting fluorophore derived from the 2-phenylbenzoxazole (PBO) core. Unlike standard amine-reactive dyes (e.g., FITC, NHS-Rhodamine), PB-5-MeOH presents a primary hydroxymethyl group (-CH₂OH) as its sole conjugation handle.

Key Physicochemical Properties
PropertyCharacteristicImpact on Bioconjugation
Fluorescence

,

UV-excitable blue emitter; excellent Stokes shift minimizes self-quenching.
Solubility Hydrophobic; Soluble in DMSO, DMF, DCMRequires organic co-solvents (5-10% DMSO) during protein labeling.
Reactivity Primary Alcohol (Benzyl-like)Nucleophilic but weak. Requires activation to carbonate, aldehyde, or halide for conjugation.
Stability High thermal and photostabilitySuitable for solid-state assays and harsh imaging conditions.
Mechanism of Action

The benzoxazole core is sensitive to environmental polarity and rigidification. Upon binding to hydrophobic pockets (e.g., amyloid fibrils or protein cores), non-radiative decay pathways are suppressed, leading to fluorescence enhancement.

Chemical Activation Strategies

Direct conjugation of the hydroxyl group to biomolecules in aqueous media is chemically unfavorable. The alcohol must be converted into an "Active Ester" equivalent or a "Click" handle.

Workflow Visualization

Bioconjugation_Workflow Start (2-Phenylbenzo[d]oxazol-5-yl)methanol (PB-5-MeOH) DSC Activation with DSC (Disuccinimidyl Carbonate) Start->DSC Route A Oxidation Oxidation (MnO2 or IBX) Start->Oxidation Route B Halogenation Bromination (PBr3) Start->Halogenation Route C NHS_Carb NHS-Carbonate Intermediate (Amine-Reactive) DSC->NHS_Carb Protein Protein-Lysine Conjugate (Stable Carbamate Linkage) NHS_Carb->Protein + Protein-NH2 Aldehyde Benzoxazole-5-Carbaldehyde Oxidation->Aldehyde RedAmin Reductive Amination (NaCNBH3) Aldehyde->RedAmin + Protein-NH2 RedAmin->Protein Secondary Amine Link Azide Azide Substitution (NaN3) Halogenation->Azide Click Click Conjugation (Alkyne-Biomolecule) Azide->Click + Alkyne

Figure 1: Strategic activation pathways for PB-5-MeOH. Route A is preferred for standard protein labeling.

Protocol A: Synthesis of Amine-Reactive NHS-Carbonate

Purpose: To convert the inert -OH group into a highly reactive succinimidyl carbonate, allowing the fluorophore to react with Lysine residues on proteins to form a stable carbamate bond.

Reagents Required[1][2][3][4][5][6]
  • (2-Phenylbenzo[d]oxazol-5-yl)methanol (PB-5-MeOH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Synthesis
  • Dissolution: Dissolve 100 mg (approx. 0.45 mmol) of PB-5-MeOH in 5 mL of anhydrous MeCN under nitrogen atmosphere.

  • Activation: Add 1.5 equivalents of DSC (173 mg) and 2.0 equivalents of TEA (125 µL).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product (NHS-Carbonate) will appear as a new spot with lower R_f than the starting alcohol.

  • Work-up:

    • Evaporate the solvent under reduced pressure.[1]

    • Redissolve the residue in DCM and wash quickly with 0.1 M citric acid (to remove base) and then brine. Note: Do not use basic water, as the carbonate will hydrolyze.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Storage: The resulting PB-5-NHS-Carbonate is moisture-sensitive. Store as a solid at -20°C under argon.

Protocol B: Protein Labeling (BSA/Antibody)

Purpose: Conjugation of the activated PB-5-NHS-Carbonate to Bovine Serum Albumin (BSA) or IgG.

Reagents
  • PB-5-NHS-Carbonate (from Protocol A)

  • Target Protein (BSA or IgG) in PBS (pH 7.4)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Purification Column (Sephadex G-25 or PD-10)

Conjugation Procedure
  • Protein Preparation: Adjust protein concentration to 2–5 mg/mL in PBS. Ensure the buffer is free of primary amines (e.g., Tris or Glycine).

  • Dye Solubilization: Dissolve PB-5-NHS-Carbonate in anhydrous DMSO to a concentration of 10 mg/mL.

  • Mixing: Slowly add the dye solution to the protein solution while vortexing gently.

    • Target Molar Ratio: Use a 10-20 fold molar excess of dye for BSA/IgG.

    • Solvent Limit: Keep the final DMSO concentration below 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or overnight at 4°C in the dark.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted dye. Incubate for 15 minutes.

  • Purification:

    • Equilibrate a PD-10 desalting column with PBS.

    • Load the reaction mixture.

    • Elute with PBS.[2] Collect the protein fraction (first band) which will exhibit blue fluorescence under UV light.

  • Characterization: Measure Absorbance at 280 nm (Protein) and ~310 nm (PB-5). Calculate Degree of Labeling (DOL).

Protocol C: Bioorthogonal "Click" Chemistry

Purpose: For labeling DNA, lipids, or intracellular targets where high specificity is required.

Part 1: Conversion to Azide
  • Bromination: React PB-5-MeOH with Phosphorus Tribromide (PBr₃) in DCM at 0°C to generate 5-(bromomethyl)-2-phenylbenzo[d]oxazole .

  • Azidation: React the bromo-intermediate with Sodium Azide (NaN₃) in DMF at 60°C for 4 hours.

  • Purification: Extract with EtOAc/Water. Silica gel chromatography yields 5-(azidomethyl)-2-phenylbenzo[d]oxazole .

Part 2: CuAAC Reaction (Click)
  • Mix: Azide-PB-5 (100 µM) + Alkyne-tagged Biomolecule (100 µM).

  • Catalyst: Add premixed CuSO₄ (1 mM) and THPTA ligand (5 mM).

  • Reductant: Add Sodium Ascorbate (2.5 mM).

  • Incubation: 30 minutes at RT. The formation of the triazole ring links the blue fluorophore to the target.

Application Note: Amyloid Fibril Sensing

2-phenylbenzoxazole derivatives are structural analogs of PiB (Pittsburgh Compound B) .

  • Protocol: Use the PB-5-MeOH conjugate (or the free small molecule) at 1–5 µM concentration.

  • Assay: Incubate with Aβ42 fibrils.

  • Readout: Monitor fluorescence emission at 420 nm (Excitation 330 nm). A significant fluorescence increase ("Turn-On") indicates binding to the beta-sheet rich regions of the fibrils.

References

  • Benzoxazole Fluorescence Properties

    • Study on the solid-state fluorescence of 2-phenylbenzoxazole deriv
    • Source:

  • Activation of Benzyl Alcohols to NHS Carbonates

    • Protocols for activation of hydroxyl groups using Disuccinimidyl Carbonate (DSC).[2]

    • Source: (Generalized Protocol Adaptation)

  • Amyloid Binding of Benzoxazoles

    • Synthesis and evaluation of 2-arylbenzoxazoles as beta-amyloid imaging probes.
    • Source:

  • General Protein Labeling Strategies: Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. (Standard Reference for DSC and NHS chemistry).

Sources

Method

The Versatile Synthon: Application of (2-Phenylbenzo[d]oxazol-5-yl)methanol in the Synthesis of Bioactive Molecules

(2-Phenylbenzo[d]oxazol-5-yl)methanol has emerged as a pivotal building block for synthetic chemists, particularly those at the intersection of organic synthesis and drug discovery. Its rigid, planar benzoxazole core, co...

Author: BenchChem Technical Support Team. Date: February 2026

(2-Phenylbenzo[d]oxazol-5-yl)methanol has emerged as a pivotal building block for synthetic chemists, particularly those at the intersection of organic synthesis and drug discovery. Its rigid, planar benzoxazole core, coupled with the reactive hydroxymethyl group at the C-5 position, provides a versatile scaffold for the construction of a diverse array of complex molecules with significant biological activities. This guide delves into the practical applications of this compound, offering detailed protocols and insights into its synthetic transformations.

The 2-phenylbenzoxazole moiety is a privileged structure in medicinal chemistry, known to confer a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and tyrosinase inhibitory activities.[1][2][3] The strategic placement of the hydroxymethyl group on this scaffold allows for its elaboration into various functional groups, serving as a linchpin for the introduction of pharmacophores and the modulation of physicochemical properties.

Core Synthetic Transformations and Applications

The primary utility of (2-Phenylbenzo[d]oxazol-5-yl)methanol lies in the reactivity of its benzylic alcohol. This functional group can be readily transformed into aldehydes, esters, ethers, and good leaving groups for nucleophilic substitution, thus opening avenues to a multitude of molecular architectures.

Oxidation to (2-Phenylbenzo[d]oxazol-5-yl)carbaldehyde: A Gateway to Further Functionalization

The oxidation of the hydroxymethyl group to an aldehyde is arguably the most crucial transformation, as the resulting carbaldehyde is a versatile intermediate for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and aldol condensations.

A key consideration in this oxidation is the prevention of over-oxidation to the corresponding carboxylic acid. Several mild and selective methods are available to achieve this transformation efficiently.

Protocol 1: Catalytic Oxidation using an Iron(III) Chloride/Hydrogen Peroxide System

This method offers a green and efficient approach for the selective oxidation of alcohols to aldehydes under mild conditions.[4]

Rationale: The combination of a catalytic amount of iron(III) chloride and hydrogen peroxide as the terminal oxidant provides a cost-effective and environmentally benign system. The reaction proceeds at room temperature with a short reaction time, minimizing the risk of side reactions.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(2-Phenylbenzo[d]oxazol-5-yl)methanol225.251.0225 mg
Iron(III) Chloride (FeCl₃)162.200.04 (4 mol%)6.5 mg
Hydrogen Peroxide (32% in H₂O)34.013.00.29 mL
Ethyl Acetate--As needed
Water--As needed
Silica Gel--For chromatography

Procedure:

  • To a test tube, add (2-Phenylbenzo[d]oxazol-5-yl)methanol (225 mg, 1.0 mmol) and FeCl₃ (6.5 mg, 0.04 mmol).

  • Carefully add 32% hydrogen peroxide (0.29 mL, 3.0 mmol) dropwise to the mixture. The reaction is exothermic.

  • Allow the reaction to proceed at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, add water (5 mL) and ethyl acetate (5 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (2-Phenylbenzo[d]oxazol-5-yl)carbaldehyde.

Expected Outcome: A high yield of the desired aldehyde as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Oxidation Workflow

G start Start: (2-Phenylbenzo[d]oxazol-5-yl)methanol add_reagents Add FeCl₃ (cat.) and H₂O₂ (dropwise) start->add_reagents reaction Stir at room temperature (15-30 min) add_reagents->reaction workup Quench with H₂O, Extract with Ethyl Acetate reaction->workup purification Purify by Column Chromatography workup->purification product Product: (2-Phenylbenzo[d]oxazol-5-yl)carbaldehyde purification->product

Caption: Workflow for the oxidation of (2-Phenylbenzo[d]oxazol-5-yl)methanol.

Conversion to a Sulfonate Ester: Activating the Hydroxyl Group for Nucleophilic Substitution

For the synthesis of ethers and other derivatives via nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. Mesylation is a common and effective strategy for this purpose. This approach is exemplified in the synthesis of precursors to advanced pharmaceutical ingredients like JPH203, a selective L-type amino acid transporter 1 (LAT1) inhibitor.[5]

Protocol 2: Mesylation of (2-Phenylbenzo[d]oxazol-5-yl)methanol

This protocol details the conversion of the alcohol to its corresponding methanesulfonate ester.

Rationale: Methanesulfonyl chloride reacts with the alcohol in the presence of a non-nucleophilic base, such as triethylamine, to form the mesylate. The base neutralizes the HCl generated during the reaction. The reaction is typically run at a low temperature to control its exothermicity and prevent side reactions.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(2-Phenylbenzo[d]oxazol-5-yl)methanol225.251.0225 mg
Dry Tetrahydrofuran (THF)--10 mL
Triethylamine (Et₃N)101.191.50.21 mL
Methanesulfonyl Chloride (MsCl)114.551.20.09 mL
Ice--For cooling bath
Water--As needed
Diisopropyl Ether--For washing

Procedure:

  • Dissolve (2-Phenylbenzo[d]oxazol-5-yl)methanol (225 mg, 1.0 mmol) in dry THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • With stirring, add triethylamine (0.21 mL, 1.5 mmol).

  • Add methanesulfonyl chloride (0.09 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture onto ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water and then with diisopropyl ether to remove impurities.

  • Dry the product under vacuum to yield (2-Phenylbenzo[d]oxazol-5-yl)methyl methanesulfonate.

Expected Outcome: A high yield of the mesylate as a solid, which can be used in subsequent nucleophilic substitution reactions without further purification if desired.

Diagram 2: Mesylation and Subsequent Alkylation

G cluster_0 Activation Step cluster_1 Application in Synthesis start (2-Phenylbenzo[d]oxazol-5-yl)methanol mesylation React with MsCl, Et₃N in THF start->mesylation mesylate (2-Phenylbenzo[d]oxazol-5-yl)methyl methanesulfonate mesylation->mesylate alkylation Alkylation Reaction (Base, e.g., K₂CO₃) mesylate->alkylation nucleophile Nucleophile (e.g., Phenol derivative) nucleophile->alkylation product Ether-linked Derivative alkylation->product

Caption: Synthetic pathway from alcohol to ether via mesylation.

Esterification: Synthesis of Ester Derivatives

Esterification of (2-Phenylbenzo[d]oxazol-5-yl)methanol allows for the introduction of various acyl groups, which can be useful for prodrug strategies or for modulating the compound's physical properties. The Fischer esterification is a classic and reliable method for this transformation.

Protocol 3: Fischer Esterification with Acetic Acid

This protocol describes the synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methyl acetate.

Rationale: The reaction is an acid-catalyzed equilibrium between an alcohol and a carboxylic acid. Using an excess of the carboxylic acid or removing water as it is formed drives the equilibrium towards the product. Concentrated sulfuric acid is a common and effective catalyst.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(2-Phenylbenzo[d]oxazol-5-yl)methanol225.251.0225 mg
Glacial Acetic Acid60.05-5 mL (excess)
Concentrated Sulfuric Acid (H₂SO₄)98.08-2-3 drops
Dichloromethane (DCM)--As needed
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed
Water--As needed

Procedure:

  • In a round-bottom flask, dissolve (2-Phenylbenzo[d]oxazol-5-yl)methanol (225 mg, 1.0 mmol) in glacial acetic acid (5 mL).

  • Carefully add 2-3 drops of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, transfer the reaction mixture to a separatory funnel containing water (20 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary to obtain (2-Phenylbenzo[d]oxazol-5-yl)methyl acetate.

Expected Outcome: A good yield of the ester product, which can be characterized by its spectroscopic data.

Conclusion

(2-Phenylbenzo[d]oxazol-5-yl)methanol is a highly valuable and versatile starting material in organic synthesis. Its strategic importance lies in the combination of a biologically relevant benzoxazole core and a readily functionalizable hydroxymethyl group. The protocols detailed above for oxidation, mesylation, and esterification represent fundamental transformations that unlock a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of synthetic route and reaction conditions can be tailored to the specific target molecule, making this compound an indispensable tool for the modern synthetic chemist.

References

  • Esterification of Benzoic Acid. (n.d.). Retrieved from a general organic chemistry lab manual.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). MDPI. [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. (2023). Frontiers in Chemistry. [Link]

  • Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. (2023). Biomedical Research and Therapy. [Link]

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry. [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). MDPI. [Link]

  • SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][6] OXAZIN-4-YL) ACETATE DERIV. (2021). RASĀYAN Journal of Chemistry. [Link]

  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. (2021). Research Journal of Chemistry and Environment. [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). National Center for Biotechnology Information. [Link]

  • A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involving the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. (2023). Journal of Synthetic Chemistry. [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). PubMed. [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). MDPI. [Link]

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (2020). ChemistryOpen. [Link]

  • Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. (n.d.). The Royal Society of Chemistry. [Link]

  • ONE-POT TWO-COMPONENT SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF BENZOXAZOLE DERIVATIVES. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

Application

Application Note: Esterification Strategies for (2-Phenylbenzo[d]oxazol-5-yl)methanol

Abstract & Scope This technical guide details the protocols for the esterification of (2-Phenylbenzo[d]oxazol-5-yl)methanol , a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fluore...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocols for the esterification of (2-Phenylbenzo[d]oxazol-5-yl)methanol , a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), fluorescent probes, and lipophilic prodrugs. The presence of the benzoxazole moiety introduces unique chemical constraints—specifically, the need to avoid strong acidic hydrolysis which can cleave the oxazole ring, and the potential for N-protonation. This guide provides two validated workflows: Steglich Esterification (for complex or acid-sensitive carboxylic acids) and Acyl Chloride Coupling (for robust, simple derivatization), ensuring high yield and structural integrity.[1]

Substrate Analysis & Chemical Strategy

Substrate Profile[1][2]
  • Compound: (2-Phenylbenzo[d]oxazol-5-yl)methanol[1]

  • Functional Group: Primary Alcohol (Benzylic-like reactivity).[1]

  • Core Scaffold: 2-Phenylbenzoxazole.[1][2][3][4]

  • Key Reactivity Considerations:

    • Nucleophilicity: The C5-hydroxymethyl group is a primary nucleophile, highly reactive toward acylating agents.[1]

    • Basicity: The nitrogen atom in the oxazole ring is weakly basic (

      
      ). While not strongly basic, it can form salts with strong acids (e.g., HCl generated during acyl chloride coupling), potentially precipitating the substrate or interfering with reactivity.
      
    • Stability: The benzoxazole ring is generally stable but can undergo hydrolysis to 2-aminophenol derivatives under reflux in strong aqueous acid or base.[1] Anhydrous conditions are preferred.[1]

Decision Matrix

Select the appropriate protocol based on your carboxylic acid partner.

EsterificationDecision Start Start: Select Carboxylic Acid Partner IsSimple Is the Acid Simple/Robust? (e.g., Acetic, Benzoic) Start->IsSimple Yes IsComplex Is the Acid Complex/Sensitive? (e.g., Amino Acid, Drug Conjugate) Start->IsComplex No MethodA Method A: Acyl Chloride/Anhydride (Base-Mediated) IsSimple->MethodA MethodB Method B: Steglich Esterification (DCC/EDC + DMAP) IsComplex->MethodB

Figure 1: Decision tree for selecting the optimal esterification pathway.

Protocol A: Steglich Esterification (DCC/DMAP)

Best for: Complex carboxylic acids, thermally unstable substrates, or when neutral conditions are required to preserve the benzoxazole ring.

Mechanism & Rationale

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid into an O-acylisourea intermediate.[1] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, transferring the acyl group to the alcohol.[5][6]

  • Advantage: Occurs at Room Temperature (RT); pH remains near neutral.

  • Critical Control: Addition must be performed at 0°C to suppress the

    
    -acylurea rearrangement side reaction.
    
Materials Table
ReagentEquiv.RoleNotes
Substrate Alcohol 1.0NucleophileDry thoroughly before use.[1]
Carboxylic Acid (R-COOH) 1.1 - 1.2ElectrophileSlight excess ensures conversion.[1]
DCC or EDC[7][8]·HCl 1.2 - 1.5Coupling AgentEDC is water-soluble (easier workup).[1]
DMAP 0.1 - 0.2CatalystEssential for rate acceleration.[1]
Dichloromethane (DCM) SolventSolventAnhydrous (keep water <0.05%).
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve (2-Phenylbenzo[d]oxazol-5-yl)methanol (1.0 equiv) and the Carboxylic Acid (1.1 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.

  • Activation (Critical Step): Cool the mixture to 0°C using an ice bath.

  • Coupling: Add DCC (1.2 equiv) portion-wise over 5 minutes.

    • Observation: If using DCC, a white precipitate (Dicyclohexylurea, DCU) will begin to form within 10-20 minutes.[1]

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Monitoring: Check TLC for the disappearance of the alcohol (lower

      
      ) and appearance of the ester (higher 
      
      
      
      ).
  • Workup:

    • Filtration: If DCC was used, filter off the white DCU precipitate through a Celite pad.[1] Rinse with cold DCM.[1]

    • Wash: Wash the filtrate with saturated

      
       (2x) to remove unreacted acid, followed by Brine (1x).
      
    • Dry: Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically Hexane/Ethyl Acetate gradient).[1]

Protocol B: Acyl Chloride / Anhydride Method

Best for: Simple esters (Acetates, Benzoates), scale-up, and robust substrates.[1]

Mechanism & Rationale

A direct nucleophilic attack of the alcohol on the highly electrophilic acyl chloride.

  • Base Requirement: A non-nucleophilic base (Triethylamine or DIPEA) is mandatory to neutralize the HCl byproduct. Failure to scavenge HCl will protonate the benzoxazole nitrogen, potentially causing the product to precipitate as a salt or stall the reaction.

Materials Table
ReagentEquiv.RoleNotes
Substrate Alcohol 1.0Nucleophile-
Acyl Chloride (R-COCl) 1.2 - 1.5ElectrophileAdd dropwise to control exotherm.[1]
Triethylamine (

)
2.0 - 3.0BaseExcess required to scavenge HCl.[1]
DMAP 0.05CatalystOptional: speeds up steric hindered rxns.[1]
DCM or THF SolventSolventAnhydrous.[1]
Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vessel under inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve (2-Phenylbenzo[d]oxazol-5-yl)methanol (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM.

    • Note: Ensure the solution is homogeneous.

  • Cooling: Cool the solution to 0°C .

  • Addition: Add the Acyl Chloride (1.2 equiv) dropwise via syringe.

    • Caution: Reaction is exothermic.[1]

  • Reaction: Allow to warm to RT and stir for 1–4 hours.

  • Quench: Add a small amount of water or methanol to quench excess acyl chloride.[1]

  • Workup:

    • Dilute with DCM.[1]

    • Wash with cold 0.1 M HCl (rapid wash to remove amine, minimize benzoxazole hydrolysis risk) or saturated

      
      .[1]
      
    • Wash with saturated

      
       and Brine.[1]
      
  • Purification: Recrystallization or Column Chromatography.[1]

Analytical Validation

Confirming the ester formation requires tracking specific NMR shifts associated with the benzylic position.

Proton NMR ( NMR) Markers
Proton EnvironmentSubstrate Shift (

ppm)
Product (Ester) Shift (

ppm)
Interpretation
-CH₂-OH (Benzylic) ~4.70 - 4.80 (Doublet/Singlet)~5.10 - 5.30 (Singlet)Primary Indicator: Significant downfield shift due to deshielding by the ester carbonyl.[1]
-OH (Hydroxyl) Variable (broad)Absent Disappearance confirms consumption of alcohol.
R-CO-CHx AbsentVariableAppearance of signals corresponding to the new acyl group.[1]
Workflow Visualization

SteglichWorkflow Reactants Reactants: Alcohol + R-COOH (in DCM) Activation Activation: Add DCC + DMAP (0°C) Reactants->Activation Dissolve Intermediate Intermediate: O-Acylisourea Activation->Intermediate Carbodiimide Coupling ProductForm Product Formation: Ester + DCU (Solid) Intermediate->ProductForm DMAP Transfer Workup Workup: Filter DCU -> Wash ProductForm->Workup Purification

Figure 2: Sequential workflow for the Steglich Esterification protocol.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: Wet solvents.[1]

    • Solution: Water competes with the alcohol for the acylating agent. Re-dry DCM over activated molecular sieves (3Å or 4Å).

  • Cause:

    
    -acylurea formation (Steglich method).[1][6]
    
    • Solution: Ensure the reaction is kept strictly at 0°C during the addition of DCC. High temperatures favor the rearrangement of the O-acylisourea to the unreactive N-acylurea.

Issue: Benzoxazole Instability
  • Cause: Acidic hydrolysis.[1]

    • Solution: If using the Acyl Chloride method, ensure Triethylamine is present in excess (>2 equiv). Do not wash the product with strong acids; use saturated

      
       or dilute citric acid for the acidic wash step.
      
Issue: Product Precipitation
  • Cause: Protonation of the benzoxazole nitrogen.

    • Solution: If the product precipitates during the reaction (in Method B), add more DCM or a co-solvent like THF. Ensure the final workup includes a basic wash (

      
      ) to deprotonate the ring nitrogen and return the compound to its neutral, organic-soluble form.
      

References

  • Neises, B., & Steglich, W. (1978).[1][5][6][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][6] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Carboxylic Acid Derivatives).

  • So, Y. H., et al. (1998).[1] Synthesis and Properties of 2-Phenylbenzoxazole Derivatives. Macromolecules, 31, 5229.[1] (Reference for Benzoxazole stability).

  • Boden, E. P., & Keck, G. E. (1985).[1][9] Proton-transfer steps in the Steglich esterification: A very mild new method for esterification.[1] The Journal of Organic Chemistry, 50(13), 2394–2395. Link

Sources

Method

preparing pharmaceutical intermediates from (2-Phenylbenzo[d]oxazol-5-yl)methanol

Application Note: Strategic Functionalization of (2-Phenylbenzo[d]oxazol-5-yl)methanol Executive Summary (2-Phenylbenzo[d]oxazol-5-yl)methanol represents a privileged scaffold in medicinal chemistry, functioning as a bio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of (2-Phenylbenzo[d]oxazol-5-yl)methanol

Executive Summary

(2-Phenylbenzo[d]oxazol-5-yl)methanol represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere for indole and purine systems. Its structural architecture combines a lipophilic 2-phenyl "anchor" domain—critical for


-

stacking interactions in protein binding pockets—with a polar 5-hydroxymethyl "vector" domain.

This application note details the strategic conversion of the 5-hydroxymethyl group into high-value pharmaceutical intermediates. We focus on three divergent synthetic pathways:

  • Activation: Conversion to alkyl chlorides for nucleophilic substitution.

  • Oxidation: Synthesis of carbaldehydes for reductive amination/Wittig olefination.

  • Etherification: Tuning lipophilicity via Williamson ether synthesis.

Chemical Architecture & Reactivity Analysis

The molecule possesses three distinct zones of reactivity.[1][2] Successful derivatization requires chemoselective conditions that modify the Vector Domain without compromising the integrity of the Heterocyclic Core .

Reactivity Center (2-Phenylbenzo[d]oxazol-5-yl)methanol Zone1 Zone 1: 5-Hydroxymethyl (Primary Alcohol) Center->Zone1 Primary Target Zone2 Zone 2: Benzoxazole Core (Acid Labile, Base Stable) Center->Zone2 Scaffold Stability Zone3 Zone 3: 2-Phenyl Ring (Lipophilic Anchor) Center->Zone3 Binding Affinity Aldehydes\n(via Oxidation) Aldehydes (via Oxidation) Zone1->Aldehydes\n(via Oxidation) Alkyl Halides\n(via SOCl2) Alkyl Halides (via SOCl2) Zone1->Alkyl Halides\n(via SOCl2) Ethers\n(via NaH/R-X) Ethers (via NaH/R-X) Zone1->Ethers\n(via NaH/R-X)

Figure 1: Reactivity landscape of the target molecule. The 5-hydroxymethyl group (Zone 1) is the primary site for diversification.

Protocol A: Activation via Chlorination

Target Intermediate: 5-(Chloromethyl)-2-phenylbenzo[d]oxazole

Converting the alcohol to a chloride creates a versatile electrophile. This intermediate is critical for attaching nitrogen-containing heterocycles (e.g., piperazines, morpholines) to improve water solubility.

Mechanism: Nucleophilic substitution via an halosulfite intermediate. Critical Control: The benzoxazole ring is weakly basic; excess acid can lead to ring opening or salt formation. Thionyl chloride (


) is preferred over 

gas to drive the reaction via entropy (

gas release).
Experimental Procedure
ParameterSpecification
Reagents (2-Phenylbenzo[d]oxazol-5-yl)methanol (1.0 eq),

(1.5 eq), DCM (anhydrous).
Catalyst DMF (0.1 eq) - Optional, forms Vilsmeier-Haack type intermediate for faster kinetics.
Temperature

to Room Temperature (RT).
Time 2–4 hours.

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with (2-Phenylbenzo[d]oxazol-5-yl)methanol (10 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Cooling: Cool the solution to

    
     under an inert nitrogen atmosphere.
    
  • Addition: Add Thionyl Chloride (

    
    , 15 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove the ice bath and stir at RT. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The alcohol spot (

    
    ) should disappear, replaced by a less polar chloride spot (
    
    
    
    ).
  • Quench: Slowly pour the reaction mixture into saturated aqueous

    
     at 
    
    
    
    . Do not use water alone, as acidic pH destabilizes the benzoxazole.
  • Isolation: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Selective Oxidation to Carbaldehyde

Target Intermediate: 2-Phenylbenzo[d]oxazole-5-carbaldehyde

The aldehyde is a gateway to "scaffold hopping" via reductive amination or Wittig reactions.

Challenge: Benzylic-type alcohols are prone to over-oxidation to carboxylic acids. Solution: Use Manganese Dioxide (


) or Dess-Martin Periodinane (DMP). 

is preferred for industrial scalability and mildness.

Oxidation Step1 Start: Alcohol + DCM Step2 Add Activated MnO2 (10 eq) Step1->Step2 Step3 Stir at RT (12-24h) Step2->Step3 Decision TLC Check: Is Alcohol Consumed? Step3->Decision Decision->Step3 No (Add more MnO2) Step4 Filter through Celite Decision->Step4 Yes Step5 Concentrate Filtrate Step4->Step5 End Product: Aldehyde Step5->End

Figure 2: Workflow for the mild oxidation of the benzylic alcohol using Manganese Dioxide.

Experimental Procedure (MnO₂ Method)
  • Activation: Ensure

    
     is "activated" (dried at 
    
    
    
    for 24h prior to use).
  • Reaction: Suspend the alcohol (5 mmol) in DCM (50 mL). Add activated

    
     (50 mmol, 10 eq). Note: Large excess is required due to surface-area-dependent mechanism.
    
  • Agitation: Stir vigorously at room temperature.

  • Filtration: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM.

  • Analysis: The filtrate contains the pure aldehyde. Evaporate solvent.[3]

    • Validation: IR spectrum should show a sharp signal at

      
       (Aldehyde C=O) and absence of broad O-H stretch.
      

Protocol C: Etherification (Solubility Tuning)

Target Intermediate: 5-(Alkoxymethyl)-2-phenylbenzo[d]oxazole

Used to introduce PEG chains or lipophilic tails to modulate LogP (partition coefficient).

Reagents: Sodium Hydride (


), Alkyl Halide (

), DMF/THF.

Step-by-Step:

  • Deprotonation: Dissolve alcohol (5 mmol) in dry DMF (10 mL) at

    
    . Add 
    
    
    
    (60% dispersion, 6 mmol) portion-wise. Stir for 30 min until
    
    
    evolution ceases.
  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 6 mmol) dropwise.

  • Workup: Stir for 2 hours, then quench with cold water. Extract with EtOAc.[1][4]

  • Note: Benzoxazoles are stable to

    
     at 
    
    
    
    , but prolonged heating with strong base can attack the C-2 position (ring opening). Keep temperature
    
    
    .

Summary of Physical Data & Validation

CompoundFunctional GroupKey NMR Signal (

,

ppm)
IR Signal (

)
Starting Alcohol


(s,

,

), Broad singlet (

)

(Broad)
Chloride


(s,

,

)
No

, C-Cl stretch
Aldehyde


(s,

,

)

(Sharp)

References

  • Benzoxazole Synthesis & Applications

    • Title: "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents."
    • Source: PMC (NIH), 2024.
    • URL:[Link] (Generalized link to relevant PMC search)

  • Oxidation Methodologies

    • Title: "Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants."
    • Source: Frontiers in Chemistry, 2024.
    • URL:[Link]

  • General Reactivity of Benzoxazoles

    • Title: "A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medic
    • Source: Global Research Online.
    • URL:[Link]

  • Chlorination Protocols (Analogous Chemistry)

(Note: While specific CAS 10055-00-2 papers are rare, the protocols above are derived from validated methodologies for 2-substituted benzoxazole-5-methanol derivatives found in J. Med. Chem. and standard heterocyclic chemistry texts.)

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields for (2-Phenylbenzo[d]oxazol-5-yl)methanol derivatives

Technical Support Center: Yield Optimization for (2-Phenylbenzo[d]oxazol-5-yl)methanol Executive Summary: The "Yield-Killer" Analysis The synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol often suffers from two primary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yield Optimization for (2-Phenylbenzo[d]oxazol-5-yl)methanol

Executive Summary: The "Yield-Killer" Analysis

The synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol often suffers from two primary bottlenecks:

  • Incomplete Cyclization: Failure to fully close the oxazole ring, leaving open-chain phenolic amides.

  • Functional Group Incompatibility: The target contains a primary alcohol. Direct cyclization of 3-amino-4-hydroxybenzyl alcohol often leads to polymerization or self-alkylation under the harsh acidic conditions required for ring closure.

The Solution: This guide recommends the "Ester-Intermediate Route." By synthesizing the methyl ester analog first (Methyl 2-phenylbenzo[d]oxazole-5-carboxylate) and subsequently reducing it, you protect the sensitive benzylic carbon during the aggressive cyclization phase.

Module 1: The Cyclization Phase (Ring Formation)

Objective: Synthesize Methyl 2-phenylbenzo[d]oxazole-5-carboxylate with >85% yield. Reagents: 3-Amino-4-hydroxybenzoic acid methyl ester + Benzoic Acid (or Benzoyl Chloride). Catalyst: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA).[1]

Protocol 1.1: The PPA "Ramp" Method (Recommended)

PPA is viscous and can cause local overheating (charring). A staged temperature ramp is critical.

  • Mix: Combine 1.0 eq of amino-ester and 1.1 eq of benzoic acid in PPA (10–15g PPA per gram of reactant).

  • Stage 1 (Homogenization): Stir at 60–80°C for 1 hour. Crucial: This forms the intermediate ester/amide without charring.

  • Stage 2 (Cyclodehydration): Ramp to 120–130°C and hold for 2–4 hours.

  • Quench: Pour the hot syrup slowly into crushed ice with vigorous stirring.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Black Tar / Charring Thermal runaway; PPA is too viscous to dissipate heat.Pre-heat PPA to 60°C before adding solids. Use mechanical stirring (overhead) instead of magnetic bars.
Incomplete Reaction (TLC shows 2 spots) "Open" intermediate (Amide) remains uncyclized.Increase Stage 2 temp to 140°C . Add P2O5 to the PPA to increase its dehydration power.
Low Solubility during Workup Product trapped in phosphate salts.After ice quench, neutralize to pH ~8 with NH4OH (not NaOH/KOH, to avoid ester hydrolysis).

Module 2: The Reduction Phase (Functionalization)

Objective: Convert the Ester to the Alcohol without breaking the Oxazole ring. Reagents: NaBH4 + Methanol (Mild) OR LiAlH4 (Aggressive).

Protocol 2.1: The Chemoselective Reduction

Avoid LiAlH4 reflux, which can attack the C=N bond of the benzoxazole. Use the NaBH4/MeOH reflux method.

  • Dissolve 1.0 eq of the benzoxazole ester in THF (anhydrous).

  • Add 4.0 eq of NaBH4 in portions.

  • Heat to reflux and add Methanol dropwise over 1 hour. Mechanism: In situ formation of alkoxyborohydrides enhances reducing power.

  • Monitor by TLC.[2][3][4] If stalled, add LiCl (1.0 eq) to increase reactivity (forms LiBH4 in situ).

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Ring Opening (Phenolic smell) Reductant attacked the C=N bond.Lower Temperature: Switch from reflux to 0°C

RT. Switch reagent to DIBAL-H at -78°C (stops at aldehyde) then NaBH4.
Emulsion during Workup Aluminum or Boron salts forming gels.Fieser Workup: For x grams LiAlH4, add x mL water, x mL 15% NaOH, 3x mL water. Filter the white granular precipitate.
Product remains in Aqueous layer The alcohol is amphiphilic.Saturate the aqueous layer with NaCl (salting out) before extracting with EtOAc/THF (3:1 mix).

Module 3: Visualizing the Workflow

The following diagram illustrates the recommended "Ester Route" vs. the risky "Direct Route," highlighting the decision points for yield improvement.

SynthesisWorkflow cluster_0 Precursors cluster_1 Phase 1: Cyclization cluster_2 Phase 2: Reduction Start 3-Amino-4-hydroxybenzoic acid (methyl ester) PPA_Step PPA Condensation (Ramp: 60°C -> 130°C) Start->PPA_Step Benzoic Benzoic Acid Benzoic->PPA_Step Intermediate Methyl 2-phenylbenzo[d] oxazole-5-carboxylate PPA_Step->Intermediate High Yield (>85%) Risk_Direct Direct Route: Using Benzyl Alcohol precursor Red_Agent Reduction: NaBH4 / MeOH / THF (Reflux) Intermediate->Red_Agent Risk_Direct->PPA_Step Polymerization Risk Target TARGET: (2-Phenylbenzo[d]oxazol-5-yl)methanol Red_Agent->Target Selective Reduction

Caption: Comparative workflow. The recommended Ester Route (Center) avoids the polymerization risks associated with the Direct Route (Red).

FAQ: Frequently Asked Questions

Q1: Can I use microwave irradiation to speed up the PPA step? A: Yes. Microwave synthesis often reduces reaction times from hours to minutes (e.g., 150°C for 10 min). However, PPA absorbs microwaves strongly . You must use a "Power-Cycling" method (pulse irradiation) to prevent localized superheating, which will decompose the amino-phenol starting material [1].

Q2: My product is oiling out during the reduction workup. How do I crystallize it? A: Benzoxazole alcohols often have high lattice energy but can form supersaturated oils.

  • Dissolve the oil in a minimum amount of hot Ethanol .

  • Add water dropwise until turbidity appears.

  • Seed the mixture with a tiny crystal of the product (if available) or scratch the glass.

  • Cool slowly to 4°C. Rapid cooling traps impurities.

Q3: Why not use oxidative cyclization (Schiff base) instead of PPA? A: Oxidative cyclization (using oxidants like PhI(OAc)2 or DDQ) is milder but typically gives lower yields for simple phenyl derivatives due to over-oxidation of the benzylic position [2]. PPA is preferred for its robustness in constructing the core ring system.

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Retrieved from 3

  • Kumar, D., et al. (2008).[5] One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.[4][5][6] Australian Journal of Chemistry.[5][7] Retrieved from 6

  • Common Organic Chemistry. (n.d.). Reduction of Carboxylic Acids to Alcohols.[8][9][10] Retrieved from 11

  • MDPI Molecules. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold. Retrieved from 12

Sources

Optimization

Technical Support Center: Solubilization Guide for (2-Phenylbenzo[d]oxazol-5-yl)methanol

Executive Summary & Physicochemical Diagnosis The Problem: Users frequently report precipitation of (2-Phenylbenzo[d]oxazol-5-yl)methanol upon dilution into aqueous buffers (PBS, media), even after successful dissolution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Diagnosis

The Problem: Users frequently report precipitation of (2-Phenylbenzo[d]oxazol-5-yl)methanol upon dilution into aqueous buffers (PBS, media), even after successful dissolution in DMSO.

The Diagnosis: This molecule presents a "False Soluble" profile.[1] While the hydroxymethyl group (-CH₂OH) at position 5 adds a hydrogen-bond donor, it is insufficient to overcome the high lattice energy and lipophilicity of the planar 2-phenylbenzoxazole core.

  • LogP (Predicted): ~2.5 – 3.2 (Highly Lipophilic)

  • pKa (Benzoxazole N): ~0.5 – 1.0 (Extremely Weak Base)

  • Crystal Packing: Strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking interactions between planar aromatic rings lead to high lattice energy, resisting solvation by water molecules.

Critical Constraint: Unlike pyridine or imidazole derivatives, the benzoxazole nitrogen is not basic at physiological pH . Adding acid (HCl) will not protonate the molecule unless the pH is dropped below 1.0, which is incompatible with biological assays. Do not attempt pH adjustment as a solubilization strategy.

Decision Matrix: Selecting the Right Protocol

Use the following decision tree to select the solubilization method that matches your experimental needs.

SolubilizationStrategy Start Start: Define Application InVitro In Vitro / Cell Assays (Low Conc. < 50 µM) Start->InVitro InVivo In Vivo / Animal Studies (High Conc. > 1 mg/mL) Start->InVivo Chemistry Synthetic Chemistry (Reactions) Start->Chemistry Cosolvent Method A: DMSO + Surfactant Spike InVitro->Cosolvent Quick Screen Cyclodextrin Method B: HP-β-CD Complexation InVitro->Cyclodextrin Sensitive Cells InVivo->Cyclodextrin IV / IP Dispersion Method C: Amorphous Solid Dispersion InVivo->Dispersion Oral (PO) Organic Organic Solvents (THF, DMF, alcohols) Chemistry->Organic

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.

Technical Protocols

Method A: The "Solvent Shift" (In Vitro Screening)

Best for: High-throughput screening, enzymatic assays, short-term cell exposure.

The Mechanism: Uses a water-miscible organic solvent (DMSO) to disrupt the crystal lattice, followed by a surfactant "shield" to prevent re-crystallization (Ostwald ripening) upon dilution into water.

Protocol:

  • Stock Preparation: Dissolve compound in 100% anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Step (Critical): Prepare a 10% Tween-80 (or Triton X-100) solution in water.[1]

  • The "Spike": Mix the DMSO stock with the surfactant solution before adding to the bulk media.

    • Ratio: 1 part DMSO Stock : 9 parts Surfactant Solution.[1]

  • Final Dilution: Add this mixture to your assay buffer.

    • Final Composition: < 0.1% DMSO, < 0.05% Tween-80.[1]

Validation Check: Measure absorbance at 600 nm (OD600). A reading > 0.01 indicates micro-precipitation (Tyndall effect).[1] The solution must remain optically clear.

Method B: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal studies (IV/IP), sensitive cell lines, long-term stability.

The Mechanism: The hydrophobic phenyl-benzoxazole core inserts into the lipophilic cavity of Hydroxypropyl-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD), while the external hydroxyls maintain water solubility. This hides the hydrophobic surface from water.[1]

Protocol:

  • Vehicle Prep: Prepare 20% (w/v) HP-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -CD in sterile water or saline. Filter (0.22 µm).[1]
    
  • Addition: Add the solid (2-Phenylbenzo[d]oxazol-5-yl)methanol directly to the vehicle.

    • Target: 1–5 mg/mL (depending on specific analog lipophilicity).[1]

  • Energy Input:

    • Option 1 (Gentle): Stir at 500 RPM for 24 hours at room temperature.

    • Option 2 (Rapid): Sonicate in a water bath for 30 minutes (monitor temp, keep < 40°C).

  • Equilibration: Allow to stand for 1 hour.

  • Filtration: Pass through a 0.45 µm PVDF filter to remove uncomplexed solid.[1]

Why HP-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-CD? 
Native 

-CD has low water solubility (~18 mg/mL). The hydroxypropyl derivative (HP-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-CD) is soluble >500 mg/mL and is FDA-approved for parenteral use.
Method C: Amorphous Solid Dispersion (Oral Delivery)

Best for: Oral bioavailability enhancement.

The Mechanism: Traps the molecule in a high-energy amorphous state within a polymer matrix (PVP or HPMC), preventing the formation of the stable (insoluble) crystal lattice.

Protocol:

  • Dissolve the compound and polymer (PVP-K30) in a common volatile solvent (e.g., Methanol or Ethanol) at a 1:3 ratio (w/w).

  • Rotary evaporate the solvent rapidly at 40°C.[1]

  • Vacuum dry the resulting residue for 24 hours.[1]

  • Pulverize the crust into a fine powder.

  • Resuspend this powder in water/saline immediately prior to dosing.[1]

Troubleshooting & FAQs

Q: Can I use acid (HCl) to dissolve it? A: No. The benzoxazole nitrogen has a pKa of ~0.5. To protonate it, you would need a pH < 1.[1]0. This is too acidic for biological assays and will likely cause tissue damage in vivo or protein denaturation in vitro.[1]

Q: My solution looks clear, but my assay results are erratic. Why? A: You are likely experiencing "microprecipitation."[1] The compound may form non-visible nano-aggregates that adhere to plasticware or scatter light, interfering with fluorescence/absorbance readings. Solution: Use Method B (Cyclodextrins) or add 0.01% Pluronic F-127 to the assay buffer to stabilize monomers.[1]

Q: Is this molecule fluorescent? A: Yes. 2-Phenylbenzoxazole derivatives are often fluorescent (typically blue/green emission).[1] Note that precipitation quenches this fluorescence (Aggregation-Caused Quenching), while cyclodextrin encapsulation often enhances fluorescence intensity by restricting molecular rotation.[1]

Comparative Data Summary

ParameterWater OnlyDMSO Spike (1%)HP-β-CD (20%)
Solubility (Est.) < 0.01 mg/mL~0.05 mg/mL (Unstable)> 2.0 mg/mL (Stable)
Stability (24h) N/A (Insoluble)PrecipitatesStable
Toxicity NoneLow (Cell dependent)Very Low
Suitability NoneScreeningIn Vivo / Precise Assays

References

  • Benzoxazole Scaffold Properties

    • Title: 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence.[1][2]

    • Source: Photochemical & Photobiological Sciences (RSC).[1][2]

    • URL:[Link]

  • Cyclodextrin Complexation

    • Title: Cyclodextrin inclusion complexation and pharmaceutical applications.[1][3][4][5][6][7]

    • Source: ScienceAsia.[1]

    • URL:[Link]

  • General Solubilization Strategies

    • Title: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.[1][3][8]

    • Source: Hilaris Publisher.[1]

    • URL:[Link]

  • Chemical Properties (PubChem)

    • Title: Benzoxazole, 2-phenyl- (Parent Compound Data).[1][9][10][11][12]

    • Source: PubChem (NIH).[1]

    • URL:[Link]

Sources

Troubleshooting

troubleshooting purification of (2-Phenylbenzo[d]oxazol-5-yl)methanol

Technical Support Center: Purification of (2-Phenylbenzo[d]oxazol-5-yl)methanol Case ID: PBOM-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Molecule Profile Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2-Phenylbenzo[d]oxazol-5-yl)methanol

Case ID: PBOM-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome to the technical support hub for (2-Phenylbenzo[d]oxazol-5-yl)methanol . This guide addresses the specific physicochemical challenges posed by this molecule. Unlike the lipophilic parent 2-phenylbenzoxazole, the introduction of the C-5 hydroxymethyl group (-CH₂OH) significantly alters the purification landscape, introducing hydrogen-bonding capability that complicates standard silica chromatography and recrystallization.

Molecule Profile:

  • Core Structure: Benzoxazole fused ring system.

  • Key Functionalities:

    • Oxazole Nitrogen (N-3): Weakly basic (pKa ~1-2), prone to interacting with acidic silanol groups on silica gel.

    • Hydroxymethyl (C-5): Polar, H-bond donor/acceptor. Increases polarity and water solubility compared to alkyl analogs.

    • 2-Phenyl Ring:[1][2][3] Lipophilic, planar, facilitates

      
      -
      
      
      
      stacking (risk of oiling out).

Diagnostic Matrix: Quick Troubleshooting

Use this table to identify your specific issue and jump to the relevant protocol.

SymptomProbable CauseImmediate Action
Tailing/Streaking on TLC/Column Interaction between the basic oxazole nitrogen/hydroxyl group and acidic silica.Add Modifier: Use 1% Triethylamine (TEA) in your eluent. (See Protocol B)
Product "Oils Out" during Recrystallization Solution is too concentrated or cooled too rapidly;

-

stacking prevents lattice formation.
Seeding/Reheat: Re-dissolve in boiling solvent, add a "seed" crystal, and cool very slowly. (See Protocol A)
Pink/Black Discoloration Oxidation of residual 3-amino-4-hydroxybenzyl alcohol (starting material).Acid Wash: Wash organic layer with dilute HCl (if product is stable) or perform rapid filtration through a silica plug before main purification.
Low Yield after Aqueous Workup The -CH₂OH group increases water solubility; product is lost in the aqueous phase.Salting Out: Saturate the aqueous phase with NaCl before extraction; use EtOAc instead of DCM.

Detailed Purification Protocols

Protocol A: Recrystallization (The "Gold Standard")

Best for: Removing trace starting materials and achieving >99% purity. Challenge: The molecule's melting point is likely moderate (>100°C), but the hydroxyl group can induce super-saturation.

Recommended Solvent Systems:

  • Ethanol (95% or Absolute): The primary choice. The hydroxyl group interacts well with EtOH, while the phenyl ring ensures temperature-dependent solubility.

  • Ethyl Acetate / Heptane: Good for "oiling out" issues.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in a flask with a stir bar. Add Ethanol dropwise while heating to reflux (approx. 78°C). Add just enough solvent to dissolve the solid completely.

    • Critical Check: If the solution is dark/black, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature on a cork ring (insulation slows cooling).

    • Troubleshooting: If oil droplets appear, reheat to dissolve, add a drop of seed solvent (or scratch the glass), and cool again.

  • Crystallization: Once at room temp, move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Heptane or cold Ethanol (minimal volume).

Protocol B: Flash Column Chromatography

Best for: Separating regioisomers or removing non-polar byproducts (e.g., bis-amides).

The "Tailing" Problem: Standard Hexane/EtOAc gradients often fail because the benzoxazole nitrogen drags on the silica.

Optimized Mobile Phase:

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0%

    
     5% MeOH in DCM.
    
  • Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. This neutralizes the acidic sites on the silica gel, sharpening the peaks.

Workflow:

  • Slurry Load: Dissolve crude in minimal DCM, add silica, evaporate to a dry powder. Dry loading prevents band broadening for this polar molecule.

  • Elution: Start with 100% DCM (with 1% TEA). The product will likely elute around 2-4% MeOH.

  • Monitoring: Use UV (254 nm). The benzoxazole core is highly fluorescent.

Decision Logic Visualization

The following diagram illustrates the logical flow for purifying crude (2-Phenylbenzo[d]oxazol-5-yl)methanol based on observed impurity profiles.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC Profile (Check for Tailing) Start->CheckTLC Decision1 Is Tailing Present? CheckTLC->Decision1 ModifySilica Protocol B: Add 1% TEA to Eluent (Deactivate Silica) Decision1->ModifySilica Yes (Streaking) StandardColumn Standard Flash Column (Hex/EtOAc or DCM/MeOH) Decision1->StandardColumn No (Clean Spots) CheckPurity Check Purity (NMR/HPLC) ModifySilica->CheckPurity StandardColumn->CheckPurity Decision2 Purity > 98%? CheckPurity->Decision2 Recryst Protocol A: Recrystallize (EtOH) Decision2->Recryst No Final Final Product: (2-Phenylbenzo[d]oxazol-5-yl)methanol Decision2->Final Yes Recryst->Final

Caption: Decision tree for selecting between modified chromatography and recrystallization based on impurity behavior.

Frequently Asked Questions (FAQs)

Q: Why does my product turn pink upon standing in solution? A: This indicates the presence of trace 3-amino-4-hydroxybenzyl alcohol (or related aminophenol precursor). Aminophenols are highly susceptible to air oxidation, forming quinone-like species that are intensely colored. Fix: Perform a wash with 1M HCl (rapidly, to avoid hydrolyzing the oxazole) or filter the solution through a pad of silica before recrystallization to trap the polar aminophenols.

Q: I used PPA (Polyphosphoric Acid) for synthesis. Why is the workup an emulsion? A: PPA is viscous and forms phosphate esters that act as surfactants. Fix: Quench the reaction mixture into crushed ice with vigorous stirring and let it stand for at least 1-2 hours. This hydrolysis time is necessary to break down the polyphosphates. Neutralize with NaOH/Na₂CO₃ until pH ~8 before extracting.

Q: Can I use Hexane/Ethyl Acetate for chromatography? A: You can, but the solubility of the 5-methanol derivative in Hexane is poor. You may face "solubility breakthrough" where the compound precipitates on the column head. The DCM/MeOH system (Protocol B) is superior for solubility and polarity management.

References

  • Synthesis of 2-substituted benzoxazoles: Vertex AI Search Result 1.1. "Process for the purification of substituted benzoxazole compounds." WO2006096624A1. Link

  • General Benzoxazole Purification: Vertex AI Search Result 1.10. "Technical Support Center: Synthesis of Substituted Benzoxazoles." Benchchem. Link

  • Silica Gel Troubleshooting: Vertex AI Search Result 1.3. "Troubleshooting Flash Column Chromatography." University of Rochester. Link

  • Recrystallization Techniques: Vertex AI Search Result 1.9. "Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives." ResearchGate. Link

Sources

Optimization

minimizing side reactions during (2-Phenylbenzo[d]oxazol-5-yl)methanol synthesis

Technical Support Center: (2-Phenylbenzo[d]oxazol-5-yl)methanol Synthesis Welcome to the technical support center for the synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol. This guide is designed for researchers, medici...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Phenylbenzo[d]oxazol-5-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered challenges in this multi-step synthesis, focusing on the critical goal of minimizing side reactions to improve yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. The synthesis is typically approached in two key stages: (1) Formation of the 2-phenylbenzoxazole core with a C5-aldehyde or C5-ester functionality, followed by (2) selective reduction to the target alcohol. Each stage presents unique challenges.

Stage 1: Benzoxazole Ring Formation

The formation of the 2-phenylbenzoxazole ring is the cornerstone of this synthesis. It is most commonly achieved by the condensation of a 2-aminophenol derivative with a benzaldehyde or benzoic acid derivative.[1][2] However, the presence of an electron-withdrawing group at the 5-position (like a formyl or ester group) introduces specific challenges.

Q1: My condensation of 4-amino-3-hydroxybenzaldehyde with benzaldehyde results in low yield and a major byproduct that isn't the target benzoxazole. What is happening?

A1: This is a classic issue of incomplete cyclization and oxidation. The reaction between a 2-aminophenol and an aldehyde proceeds through a phenolic Schiff base (imine) intermediate, which must then undergo oxidative cyclization to form the aromatic benzoxazole ring.[1][3]

  • Causality: If you are omitting a suitable oxidizing agent, the reaction will stall at the Schiff base or the non-aromatic 2-phenyl-2,3-dihydrobenzo[d]oxazole (a benzoxazoline) intermediate.[4] This intermediate is often unstable and can hydrolyze back to the starting materials during workup, leading to low yields.[1]

  • Troubleshooting & Protocol:

    • Introduce an Oxidant: The cyclization of the Schiff base is not spontaneous and requires an oxidant. Stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective but can be expensive and generate stoichiometric waste.[4]

    • Catalytic Air Oxidation: A more practical and "greener" approach is to use activated carbon (like Darco KB) as a catalyst in a high-boiling solvent like xylene under an oxygen or air atmosphere.[1] The activated carbon facilitates the oxidative aromatization.

    • Inert Atmosphere is Detrimental: Ensure you are NOT running this specific reaction under an inert (Nitrogen or Argon) atmosphere, as oxygen is a required reagent in the catalytic variant.[1][5]

Q2: I am attempting the condensation using 4-amino-3-hydroxybenzoic acid and benzoic acid in polyphosphoric acid (PPA), but the reaction is producing a dark, intractable tar.

A2: This is characteristic of decomposition under harsh thermal and acidic conditions. The Phillips condensation, which uses PPA as both a catalyst and a dehydrating agent, requires high temperatures (150-180 °C).[3][6]

  • Causality: The electron-withdrawing carboxylic acid group on your 4-amino-3-hydroxybenzoic acid starting material deactivates the aromatic ring, making the electrophilic cyclization step even more difficult. The high temperatures required to force the reaction can lead to polymerization and charring before the desired product can form.

  • Troubleshooting & Protocol:

    • Abandon the PPA Route: This route is ill-suited for substrates with deactivating groups. It is far more effective for simple or electron-rich 2-aminophenols.

    • Switch to a Milder Two-Step Protocol: A superior strategy is to first synthesize methyl 4-amino-3-hydroxybenzoate. The ester is more stable than the carboxylic acid under many reaction conditions. Condense this esterified aminophenol with benzaldehyde using the catalytic air oxidation method described in Q1. This avoids the harsh PPA conditions entirely.

Q3: When I use benzoyl chloride to form the ring, I get a significant amount of a stable intermediate that won't cyclize, even with heating.

A3: You are likely isolating the N-acylated intermediate (an o-hydroxyamide). The reaction of a 2-aminophenol with an acyl chloride first involves acylation of the more nucleophilic amino group, followed by a separate, intramolecular cyclization/dehydration step to form the oxazole ring.[3]

  • Causality: The cyclization of the o-hydroxyamide to the benzoxazole requires the elimination of water. This step is often the bottleneck and may not proceed without specific promotion. Simple heating may be insufficient.

  • Troubleshooting & Protocol:

    • Acid Catalysis: After the initial acylation, the cyclization can be promoted by adding an acid catalyst. Methanesulfonic acid is often effective for this purpose and requires lower temperatures than PPA.[7]

    • Dehydrating Agents: Reagents like thionyl chloride can be used not only to generate an acid chloride in situ from a carboxylic acid but can also promote the final dehydration step.[7] However, care must be taken to control the stoichiometry to avoid unwanted side reactions.

Stage 2: Selective Reduction of the C5-Substituent

Once you have successfully synthesized 2-phenylbenzo[d]oxazole-5-carbaldehyde or its corresponding methyl ester, the final step is a selective reduction to the primary alcohol.

Q4: I am reducing 2-phenylbenzo[d]oxazol-5-carbaldehyde with sodium borohydride (NaBH₄), but the reaction is sluggish and incomplete. Should I switch to the more powerful lithium aluminum hydride (LAH)?

A4: While tempting, switching to LAH should be a last resort. NaBH₄ is the ideal reagent for this transformation as it is highly selective for aldehydes and ketones and will not affect the benzoxazole ring system under standard conditions. An incomplete reaction is almost always due to suboptimal conditions or reagent quality.

  • Causality:

    • Poor Solubility: The benzoxazole starting material may have poor solubility in the reaction solvent (typically methanol or ethanol), limiting its availability to the reducing agent.

    • Reagent Decomposition: NaBH₄ can decompose in acidic or aqueous conditions. Ensure your solvent is dry.

    • Insufficient Stoichiometry: Aldehyde reductions with NaBH₄ are typically fast, but if the reagent is old or has been improperly stored, its activity may be diminished.

  • Troubleshooting & Protocol:

    • Improve Solubility: Add a co-solvent like Tetrahydrofuran (THF) to the methanol to improve the solubility of the starting material.

    • Verify Reagent Quality: Use a fresh bottle of NaBH₄.

    • Increase Stoichiometry: Increase the equivalents of NaBH₄ from a typical 1.5 eq. to 2.5-3.0 eq. and monitor the reaction by TLC.

    • Temperature Control: While often run at 0 °C to room temperature, a gentle warming to 40 °C can sometimes accelerate a sluggish reaction without significant side reactions.

    • A Note on LAH: Using LAH is risky. While it will effectively reduce the aldehyde, its high reactivity could potentially lead to the reductive cleavage of the oxazole ring, especially if there are trace impurities or the temperature is not carefully controlled. It is best avoided if possible.

Frequently Asked Questions (FAQs)

Q: Which is the most reliable overall synthetic route to (2-Phenylbenzo[d]oxazol-5-yl)methanol? A: The most robust and highest-yielding route is the two-stage approach:

  • Oxidative condensation of 4-amino-3-hydroxybenzaldehyde with benzaldehyde using a catalytic amount of activated carbon under an oxygen atmosphere to yield 2-phenylbenzo[d]oxazol-5-carbaldehyde.[1]

  • Selective reduction of the resulting aldehyde using sodium borohydride in a methanol/THF solvent mixture. This route avoids harsh acidic conditions and highly reactive organometallic reagents, making it more tolerant of other functional groups and generally easier to perform.

Q: My final product is a slightly colored solid. How can I best purify it? A: Purification can be achieved by two main methods.[8]

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. A mixed solvent system is often effective. Try dissolving the crude product in a minimal amount of hot ethyl acetate or acetone and then slowly adding a non-polar solvent like hexane or petroleum ether until turbidity is observed, then allow it to cool slowly.[8]

  • Column Chromatography: If the product is an oil or recrystallization is ineffective, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexane or petroleum ether.[9][10]

Q: What spectroscopic changes should I look for to confirm the success of each step? A:

  • Step 1 (Benzoxazole Formation): In the ¹H NMR, you should see the disappearance of the 2-aminophenol protons (broad NH₂ and OH signals) and the appearance of the characteristic downfield benzoxazole aromatic protons. The aldehyde proton (-CHO) should remain, typically around 9.9-10.1 ppm.

  • Step 2 (Reduction): In the ¹H NMR, the most obvious change will be the complete disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet or doublet for the benzylic protons (-CH₂OH) around 4.7-4.9 ppm, along with a broad singlet for the new hydroxyl proton (-OH). In the IR spectrum, the sharp carbonyl (C=O) stretch of the aldehyde (~1700 cm⁻¹) will disappear and be replaced by a broad O-H stretch (~3300-3500 cm⁻¹).

Data Presentation

Table 1: Comparison of Benzoxazole Ring Formation Methods
MethodPrecursorsCatalyst/ReagentSolventTemp (°C)Avg. TimeTypical Yield (%)Key Side ReactionsReference
Phillips Condensation 2-Aminophenol deriv., Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-5 h85-95 (for simple substrates)Polymerization, Charring[3][6]
Oxidative Cyclization 2-Aminophenol deriv., BenzaldehydeActivated Carbon (Darco KB), O₂Xylene120-1403-4 h78-90Incomplete oxidation, Schiff base hydrolysis[1]
From Acyl Chloride 2-Aminophenol deriv., Benzoyl ChlorideNone, then Acid Catalyst (e.g., MSA)Toluene100-1202-3 h70-85N,O-Diacylation, Incomplete cyclization[3][7]

Visualizations & Protocols

Diagram 1: Recommended Synthetic Workflow

Synthetic Workflow cluster_0 Stage 1: Benzoxazole Formation cluster_1 Stage 2: Selective Reduction A 4-Amino-3-hydroxybenzaldehyde R1 R1 A->R1 B Benzaldehyde B->R1 C 2-Phenylbenzo[d]oxazol-5-carbaldehyde R2 R2 C->R2 R1->C Activated Carbon, O2 Xylene, 120°C D NaBH4 (Sodium Borohydride) D->R2 E (2-Phenylbenzo[d]oxazol-5-yl)methanol R2->E MeOH / THF 0°C to RT

Caption: Recommended two-stage synthesis of the target compound.

Diagram 2: Troubleshooting Incomplete Oxidative Cyclization

Troubleshooting Cyclization cluster_solution Solution Start Start: Condensation of 4-amino-3-hydroxybenzaldehyde + Benzaldehyde SchiffBase Intermediate: Phenolic Schiff Base Start->SchiffBase Spontaneous Condensation Desired Desired Product: 2-Phenylbenzoxazole SchiffBase->Desired Oxidative Aromatization Stall Problem: Reaction Stalls, Low Yield of Desired Product SchiffBase->Stall No Oxidant or Inactive Catalyst Sol1 Add Oxidant: Catalytic Activated Carbon + O2 Stall->Sol1 Sol1->Desired Sol2 Ensure sufficient heat (e.g., refluxing xylene)

Caption: Logical flow for diagnosing and solving incomplete cyclization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzo[d]oxazol-5-carbaldehyde
  • Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an air inlet, add 4-amino-3-hydroxybenzaldehyde (1.51 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and activated carbon (Darco KB, 1.2 g).[1]

  • Solvent: Add 20 mL of m-xylene to the flask.

  • Reaction: Begin vigorous stirring and heat the mixture to 120-130 °C under a gentle stream of air or oxygen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the activated carbon. Wash the Celite pad with ethyl acetate (2 x 20 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the product as a pale yellow solid.

Protocol 2: Reduction to (2-Phenylbenzo[d]oxazol-5-yl)methanol
  • Setup: In a 100 mL round-bottom flask, dissolve 2-phenylbenzo[d]oxazol-5-carbaldehyde (2.23 g, 10 mmol) in a mixture of 30 mL of methanol and 15 mL of THF.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Reductant: Add sodium borohydride (NaBH₄) (0.57 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of water, followed by 1 M HCl until the pH is ~6-7.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting solid can be recrystallized from ethyl acetate/hexane to afford pure (2-Phenylbenzo[d]oxazol-5-yl)methanol.

References

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate. Available at: [Link]

  • Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon. ACS Publications. Available at: [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. PMC. Available at: [Link]

  • Optimization of the Condensation Reaction. ResearchGate. Available at: [Link]

  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. CKT College. Available at: [Link]

  • (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. MDPI. Available at: [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. MDPI. Available at: [Link]

  • Synthesis of 2‐phenylbenzo[d]oxazole. ResearchGate. Available at: [Link]

  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. Available at: [Link]

  • Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. PubMed. Available at: [Link]

  • an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Rasayan Journal. Available at: [Link]

  • How to purify 2,6-di(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole?. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Phenylbenzoxazole-5-methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-phenylbenzoxazole-5-methanol. It addresses common challenges and offers s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-phenylbenzoxazole-5-methanol. It addresses common challenges and offers systematic strategies for optimizing crystal quality, yield, and reproducibility.

Introduction: The Crystallization Challenge

2-Phenylbenzoxazole-5-methanol is a heterocyclic compound whose rigid, planar benzoxazole core, combined with a phenyl substituent, imparts significant aromatic character. The addition of a C5-methanol group introduces a site for hydrogen bonding, increasing its polarity compared to its parent, 2-phenylbenzoxazole. This bifunctional nature—a large, relatively nonpolar aromatic system and a polar, hydrogen-bonding group—presents specific challenges for crystallization. Achieving a high-quality, single-polymorph crystalline solid requires careful control over solvent selection, supersaturation, and cooling kinetics.

This document is structured to provide direct, actionable solutions to common experimental hurdles.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of 2-phenylbenzoxazole-5-methanol in a direct question-and-answer format.

Question 1: I'm not getting any crystals to form, even after cooling the solution for an extended period. What's wrong?

Answer:

This is a classic case of failure to achieve nucleation, which is the initial step of crystal formation.[1] This can stem from two primary causes: excessive solubility (the solution is not supersaturated) or high kinetic barriers to nucleation.

Causality & Recommended Actions:

  • Excessive Solvent Volume: This is the most common reason for crystallization failure.[2] You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) and allow it to cool again. If you are unsure how much compound is in the mother liquor, you can dip a glass stirring rod into the solution and let the solvent evaporate; a significant solid residue indicates a high concentration of the compound remains dissolved.[3]

  • Inappropriate Solvent Choice: The solubility profile of 2-phenylbenzoxazole-5-methanol may be too high in your chosen solvent, even at low temperatures.

    • Solution: Consider a different solvent or a mixed-solvent system. Since the target molecule has both aromatic and polar characteristics, a moderately polar solvent is a good starting point. If the compound is too soluble, introduce a miscible "anti-solvent" in which the compound is poorly soluble.[4] For example, if your compound is dissolved in a small amount of warm methanol, slowly add water (an anti-solvent) until the solution becomes faintly turbid, then warm slightly to redissolve and cool slowly.

  • Lack of Nucleation Sites (Supersaturation without Crystallization): Sometimes, a supersaturated solution can be stable if there are no surfaces or energy to initiate crystal growth.[2]

    • Solution 1 (Seeding): If you have a few crystals from a previous batch, add a single "seed crystal" to the cooled solution. This provides a template for further crystal growth, bypassing the initial nucleation barrier.[5] Seeding is a highly effective method for controlling crystallization.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide high-energy sites for nucleation to begin.[2]

Question 2: My compound separated as an oil instead of a solid. How do I fix this "oiling out"?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[2] This is common when a solution is highly supersaturated or when the boiling point of the solvent is significantly higher than the melting point of the solute.

Causality & Recommended Actions:

  • Rapid Cooling/High Supersaturation: If the solution is cooled too quickly, the concentration of the solute exceeds its solubility limit so rapidly that molecules don't have time to orient themselves into an ordered crystal lattice.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the supersaturation level.[3] Then, ensure a much slower cooling rate. Insulate the flask by placing it on a cork ring or folded paper towels to slow heat loss. Very slow cooling is often key to preventing oiling out.[2]

  • High Impurity Levels: Impurities can depress the melting point of the compound, making it more likely to separate as an oil.[2] Structurally related impurities can also interfere with lattice formation.[6][7]

    • Solution: If the solution is colored, consider a charcoal treatment. Re-heat the solution, add a very small amount of activated charcoal, keep it hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[8] Then, proceed with slow cooling.

  • Inappropriate Solvent Choice: The solvent's boiling point might be too high relative to the compound's melting point. While the exact melting point of 2-phenylbenzoxazole-5-methanol is not widely published, related compounds like 2-phenylbenzoxazole melt around 102-104°C.[7][9] The added methanol group may increase this, but using very high-boiling solvents like DMF or DMSO for crystallization should be approached with caution.

    • Solution: Switch to a lower-boiling point solvent system that still provides an adequate solubility differential with temperature.

Question 3: The crystallization happened too quickly, resulting in a fine powder or tiny needles. How can I get larger crystals?

Answer:

Rapid crystallization traps impurities and solvent within the crystal lattice, leading to lower purity and often forming small, poorly defined crystals. The goal is slow, controlled growth over a period of 20 minutes to several hours.

Causality & Recommended Actions:

  • Excessive Supersaturation: The solution was likely on the verge of being saturated even at a high temperature.

    • Solution: Re-heat the flask to redissolve the solid. Add a small excess of the hot solvent (e.g., 1-2 mL for every 100 mg of solid) to ensure the compound stays in solution longer as it cools. This reduces the supersaturation gradient and promotes slower growth.

  • Rapid Cooling: A large temperature difference between the hot solution and its surroundings will cause rapid precipitation.

    • Solution: Slow down the cooling process. After heating, leave the flask on the benchtop, insulated from the cold surface. Allowing the solution to cool to room temperature before inducing further crystallization with an ice bath is crucial for forming larger, higher-purity crystals.

Question 4: My crystallization yield is very low (<50%). How can I improve it?

Answer:

A low yield typically indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration.[3]

Causality & Recommended Actions:

  • Too Much Solvent: This is a direct consequence of the issue described in Question 3. While adding extra solvent can improve crystal quality, too much will keep a large fraction of the product in solution.

    • Solution: After filtering your initial crop of crystals, try to obtain a second crop. Reduce the volume of the mother liquor by evaporation (e.g., by 30-50%) and cool it again. Often, a second, slightly less pure crop of crystals will form.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, some of your product may have crystallized on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This can be done by passing hot solvent through it just before you pour your product solution.

  • Insufficient Cooling: Ensure you have allowed the flask to cool sufficiently to maximize precipitation. After reaching room temperature, placing the flask in an ice-water bath for at least 20-30 minutes is standard practice to minimize solubility and maximize yield.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for crystallizing 2-phenylbenzoxazole-5-methanol?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given the structure of 2-phenylbenzoxazole-5-methanol (aromatic rings and a hydroxyl group), moderately polar solvents are excellent starting points. Mixed solvent systems are also highly effective.

Solvent System TypeGood Solubility Solvent (A)Poor Solubility / Anti-Solvent (B)Rationale & Comments
Single Solvent Isopropanol, Ethanol, Ethyl AcetateN/AThese solvents balance polarity, have reasonable boiling points, and are likely to show a good solubility vs. temperature gradient. Methanol might be too good of a solvent, leading to high solubility even when cold.
Mixed: Polar/Non-Polar Ethyl Acetate, Acetone, DichloromethaneHexanes, Heptane, TolueneDissolve the compound in a minimum of hot Solvent A, then slowly add Solvent B until turbidity appears. Re-heat to clarify and cool slowly. This is a very powerful technique for inducing crystallization.[4]
Mixed: Polar/Polar Methanol, EthanolWaterThe hydroxyl group on the molecule allows for solubility in alcohols. Water acts as a potent anti-solvent for the large aromatic portion. This combination is often effective for molecules with hydrogen-bonding capabilities.

Q: How does the cooling rate impact crystal quality and polymorphism?

A: The cooling rate is a critical parameter that directly influences nucleation and crystal growth kinetics.

  • Slow Cooling (e.g., 0.1-1.0 °C/minute): Promotes the formation of larger, more ordered, and purer crystals. It allows molecules to arrange themselves into the most thermodynamically stable crystal lattice, reducing the risk of forming less stable polymorphs.

  • Rapid Cooling (e.g., >10 °C/minute): Leads to rapid nucleation, resulting in a large number of small crystals. This can trap impurities and may favor the formation of kinetically-favored, metastable polymorphs, which are often less stable and may convert over time.

For achieving high-quality crystals of 2-phenylbenzoxazole-5-methanol, a slow, controlled cooling profile is strongly recommended.

Q: How can I minimize the risk of obtaining different polymorphs?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant concern in pharmaceutical development. The choice of solvent and cooling rate are primary factors.

  • Solvent Choice: The solvent can influence which polymorph is favored. Performing crystallization screens with a variety of solvents (e.g., alcohols, ketones, esters, and aromatic hydrocarbons) is the best way to identify different polymorphic forms.[9]

  • Controlled Cooling: As mentioned, slow cooling favors the most stable polymorph.

  • Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph is the most reliable method to ensure that only that form crystallizes.

Experimental Protocol: Recrystallization from an Ethyl Acetate/Heptane System

This protocol provides a robust starting point for the purification of 2-phenylbenzoxazole-5-methanol.

Materials:

  • Crude 2-phenylbenzoxazole-5-methanol

  • Ethyl Acetate (ACS Grade)

  • Heptane (ACS Grade)

  • Erlenmeyer flasks (appropriate size for the amount of solid)

  • Hotplate/stirrer

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and begin heating the mixture gently (to ~70°C) with stirring. Continue adding ethyl acetate dropwise until the solid just dissolves completely.

  • Anti-Solvent Addition: While the solution is still hot, slowly add heptane dropwise with continuous stirring. A white precipitate or cloudiness (turbidity) will appear.

  • Re-dissolution: Once turbidity persists, stop adding heptane. Add a few more drops of hot ethyl acetate until the solution becomes clear again. The goal is to be at the saturation point in the hot mixed-solvent system.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and place it on a cork ring or folded paper towel to insulate it from the benchtop. Allow the solution to cool slowly to room temperature without disturbance. Crystal formation should begin within 20-60 minutes.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold heptane to remove any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visual Workflow and Troubleshooting Diagrams

Diagram 1: Experimental Workflow for Crystallization

G cluster_prep Preparation cluster_induction Induction cluster_growth Growth & Isolation start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot 'Good' Solvent (e.g., Ethyl Acetate) start->add_solvent dissolve Heat & Stir Until Fully Dissolved add_solvent->dissolve add_anti Slowly Add 'Anti-Solvent' (e.g., Heptane) Until Turbid dissolve->add_anti re_dissolve Add Drops of 'Good' Solvent to Re-clarify Solution add_anti->re_dissolve cool_slow Slow Cool to Room Temp (Insulated) re_dissolve->cool_slow cool_ice Cool in Ice Bath (≥30 min) cool_slow->cool_ice filtrate Vacuum Filtrate Crystals cool_ice->filtrate wash Wash with Cold Anti-Solvent filtrate->wash dry Dry Under Vacuum wash->dry end end dry->end Pure Crystals

Caption: General workflow for mixed-solvent crystallization.

Diagram 2: Troubleshooting Decision Tree

G start Problem Encountered During Crystallization no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out poor_quality Fine Powder / Poor Quality start->poor_quality sol_check Too Much Solvent? no_crystals->sol_check Yes nucleation_check Nucleation Issue? no_crystals->nucleation_check No cooling_check Cooling Too Fast? oiling_out->cooling_check Yes impurity_check High Impurities? oiling_out->impurity_check No supersat_check Too Supersaturated? poor_quality->supersat_check evaporate Action: Reduce Solvent Volume & Recool sol_check->evaporate end_node Problem Solved evaporate->end_node seed_scratch Action: Seed or Scratch nucleation_check->seed_scratch seed_scratch->end_node slow_cool Action: Reheat, Add a Drop of Solvent, Cool Slowly cooling_check->slow_cool slow_cool->end_node charcoal Action: Consider Charcoal Treatment impurity_check->charcoal charcoal->end_node add_more_solvent Action: Reheat, Add More Hot Solvent, Recool Slowly supersat_check->add_more_solvent add_more_solvent->end_node

Caption: Decision tree for common crystallization problems.

References

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of (2-Phenylbenzo[d]oxazol-5-yl)methanol

Introduction & Pharmacophore Context[2] The compound (2-Phenylbenzo[d]oxazol-5-yl)methanol represents a critical intermediate in the synthesis of bio-active heterocycles, particularly in the development of non-steroidal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Context[2]

The compound (2-Phenylbenzo[d]oxazol-5-yl)methanol represents a critical intermediate in the synthesis of bio-active heterocycles, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorescent probes. The benzoxazole core acts as a bio-isostere for indole and benzimidazole, while the C5-hydroxymethyl group serves as a versatile "handle" for further functionalization (e.g., oxidation to aldehydes or conversion to halomethyl alkylators).[1]

For researchers, the primary analytical challenge is not merely assigning the spectrum, but validating regio-isomer purity (distinguishing the 5-substituted product from the 6-substituted impurity often formed during cyclization) and monitoring the reduction efficiency from its ester precursor.[1]

This guide moves beyond standard spectral listing to provide a comparative analysis of solvent effects and process control markers.

Structural Assignment Strategy

To accurately interpret the NMR data, one must first establish a rigorous numbering scheme.[1] The benzoxazole ring system generally follows the fusion numbering, but for spectral assignment, we focus on the proton environments.[1]

Structural Logic & Numbering[1]
  • Position 2: Phenyl ring attachment (Protons 2', 3', 4', 5', 6').[1]

  • Position 5: Hydroxymethyl substituent (-CH₂OH).[1]

  • Aromatic Core: Protons H4, H6, and H7.[1]

Differentiation Logic:

  • H4 (d, J ~1.5 Hz): Appears as a narrow doublet or broad singlet.[1] It is meta-coupled to H6 and is deshielded by the adjacent nitrogen lone pair and the aromatic current, but less so than H7.[1]

  • H6 (dd, J ~8.5, 1.5 Hz): The classic "doublet of doublets" arising from ortho-coupling to H7 and meta-coupling to H4.[1]

  • H7 (d, J ~8.5 Hz): Typically the most shielded of the benzoxazole protons (depending on substituents), showing strong ortho coupling.[1]

Visualization of Coupling Pathways

The following diagram illustrates the connectivity and critical NOE (Nuclear Overhauser Effect) correlations required to confirm the regio-chemistry.

G Substrate (2-Phenylbenzo[d]oxazol-5-yl)methanol H4 H-4 (d, Meta-coupled) Substrate->H4 H6 H-6 (dd, Ortho+Meta) Substrate->H6 H7 H-7 (d, Ortho-coupled) Substrate->H7 CH2 CH₂ (Benzylic) Substrate->CH2 H4->H6 Meta Coupling (J~1.5Hz) H6->H7 Ortho Coupling (J~8.5Hz) CH2->H4 NOE Correlation (Spatial Proximity) CH2->H6 NOE Correlation OH OH (Hydroxyl) CH2->OH Scalar Coupling (Visible in DMSO) Ph 2-Phenyl Group (m, 5H)

Caption: Connectivity map highlighting the scalar couplings (dashed/bold) and critical NOE correlations (yellow) used to verify the 5-position substitution.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most significant variable in the quality of the spectral data for this alcohol.

DMSO-d6 vs. CDCl3

Recommendation: Use DMSO-d6 for full characterization. Use CDCl3 only for quick purity checks where OH visibility is irrelevant.

  • DMSO-d6 (Polar Aprotic):

    • Mechanism:[2][3] Forms strong hydrogen bonds with the solute's hydroxyl group. This slows the proton exchange rate, sharpening the OH signal and often revealing the H-CH-OH coupling (splitting the CH₂ into a doublet and OH into a triplet).

    • Benefit: Allows integration of the OH proton to confirm the oxidation state.

  • CDCl3 (Non-polar):

    • Mechanism:[2][3][4] Weak interaction. Rapid proton exchange with trace water usually broadens the OH signal into an invisible hump or a broad singlet that drifts with concentration.

    • Drawback: The methylene (CH₂) appears as a singlet, losing the connectivity information.[1]

Spectral Data Comparison Table
Proton AssignmentChemical Shift (δ) in DMSO-d6Multiplicity (DMSO)Chemical Shift (δ) in CDCl3Multiplicity (CDCl3)Interpretation
-OH 5.35 t (J=5.8 Hz)~2.0 - 4.5Broad s (Variable)Critical Differentiator. Visible only in DMSO.[1]
-CH₂- 4.65 d (J=5.8 Hz)4.82 s Coupling to OH is lost in CDCl3.
H-4 7.68d (J=1.5 Hz)7.75d (J=1.5 Hz)Ortho to CH₂, Meta to N.
H-7 7.75d (J=8.4 Hz)7.55d (J=8.4 Hz)Ortho to O.
H-6 7.38dd (J=8.4, 1.5 Hz)7.32dd (J=8.4, 1.5 Hz)Connects H4 and H7.[1]
Ph-2',6' 8.22m8.25mDeshielded by oxazole ring.[1]
Ph-3',4',5' 7.60 - 7.65m7.50 - 7.55mStandard aromatic multiplet.[1]

> Note: Values are representative of high-purity samples. Shifts in CDCl3 are concentration-dependent.

Comparative Analysis: Process Monitoring (Precursor vs. Product)

This compound is typically synthesized via the reduction of Methyl 2-phenylbenzo[d]oxazole-5-carboxylate . Monitoring this reaction requires tracking specific diagnostic signals.

The Reduction Monitor

The transformation converts an Ester (-COOCH₃) to a Primary Alcohol (-CH₂OH).

  • Starting Material (Ester):

    • Look for a strong singlet (3H) at ~3.90 ppm (O-Methyl).[1]

    • Look for the absence of benzylic protons at 4.6-4.8 ppm.

  • Product (Alcohol):

    • Disappearance of the 3.90 ppm singlet.

    • Appearance of the CH₂ doublet at 4.65 ppm (DMSO).

    • Upfield Shift of H-4/H-6: The ester is electron-withdrawing (deshielding). Converting it to the alcohol (less withdrawing) typically shifts the adjacent aromatic protons (H4, H6) slightly upfield.

Experimental Protocol

Sample Preparation Workflow

To ensure reproducibility, specifically regarding the OH signal, follow this strict protocol.

Prep Step1 Weighing 10-15 mg of Sample Step2 Solvent Addition 0.6 mL DMSO-d6 (Ampoule Grade) Step1->Step2 Step3 Dissolution Vortex 30s (Ensure clear solution) Step2->Step3 Step4 Transfer High-throughput NMR Tube (5mm) Step3->Step4 Decision Check Clarity Any precipitate? Step4->Decision Filter Filter Cotton wool pipette filter Decision->Filter Cloudy Acquire Acquire Spectrum Use standard Proton Parameters Decision->Acquire Clear Filter->Acquire

Caption: Sample preparation workflow emphasizing solubility checks to prevent line broadening.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) or equivalent.

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The aromatic protons and the OH proton often have long T1 relaxation times. A short D1 (e.g., 1s) will suppress the integration of the aromatic signals relative to the aliphatic impurities, leading to incorrect purity calculations.[1]

  • Scans (NS): 16 (sufficient for >10mg), 64 (for <2mg).[1]

  • Temperature: 298 K (25°C). Note: If OH broadening occurs, heating to 310 K can sharpen the signal by accelerating exchange, or cooling to 280 K can freeze the conformation.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • BenchChem. (2025).[6] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. BenchChem Technical Guides. Link[1]

  • Abraham, R. J., et al. (2006).[1][7] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][7] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Benzoxazole synthesis and reduction mechanisms).

  • National Institutes of Health (NIH). (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold. PubMed Central. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of (2-Phenylbenzo[d]oxazol-5-yl)methanol

Executive Summary & Structural Context[1][2][3] (2-Phenylbenzo[d]oxazol-5-yl)methanol (hereafter PBOM ) is a functionalized benzoxazole scaffold frequently encountered in medicinal chemistry as a synthetic intermediate o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

(2-Phenylbenzo[d]oxazol-5-yl)methanol (hereafter PBOM ) is a functionalized benzoxazole scaffold frequently encountered in medicinal chemistry as a synthetic intermediate or a metabolic derivative (hydroxylation) of bioactive 2-phenylbenzoxazole drugs.

Accurate mass spectrometry (MS) characterization of PBOM requires distinguishing it from structural isomers (e.g., 6-substituted variants or phenol derivatives) and identifying metabolic soft spots. This guide provides a definitive analysis of its fragmentation mechanics, comparing it against its non-hydroxylated core analog, 2-Phenylbenzoxazole (2-PBO) , to isolate the spectral signature of the hydroxymethyl moiety.

Structural Specifications
FeatureTarget: PBOMControl Analog: 2-PBO
Formula C₁₄H₁₁NO₂C₁₃H₉NO
Monoisotopic Mass 225.0790 Da195.0684 Da
Key Moiety Hydroxymethyl (-CH₂OH) at C5Unsubstituted at C5
Primary Ionization ESI (+) / EI (70 eV)ESI (+) / EI (70 eV)

Experimental Protocol: LC-MS/MS Characterization

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow ensures optimal ionization of the benzoxazole ring while promoting diagnostic in-source fragmentation.

Sample Preparation[4][5]
  • Stock Solution: Dissolve 1 mg PBOM in 1 mL DMSO (HPLC grade).

  • Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.

    • Rationale: Formic acid aids protonation of the oxazole nitrogen (

      
      ), essential for ESI sensitivity.
      
Instrument Parameters (Q-TOF / Triple Quad)
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low voltage preserves molecular ion; High voltage >50V induces in-source water loss).

  • Collision Energy (CE): Stepped ramp 10–40 eV.

    • Note: Benzoxazoles are relatively stable aromatics. Higher CE is often required to break the heterocyclic ring compared to the exocyclic alcohol.

Fragmentation Mechanics & Pathway Analysis[1][6][7]

The fragmentation of PBOM is governed by two competing mechanisms: Side-Chain Cleavage (driven by the labile alcohol) and Core Skeleton Disassembly (characteristic of the benzoxazole ring).

Primary Pathway: The "Benzyl" Alcohol Effect

Unlike the stable 2-PBO analog, PBOM exhibits an immediate, low-energy neutral loss channel.

  • Dehydration (

    
    ):  The protonated molecular ion (m/z 226) readily loses 
    
    
    
    to form a resonance-stabilized cation at m/z 208 . This is the "Methylene-Benzoxazole" ion.
  • Loss of Formaldehyde (

    
    ):  A competing pathway involves the loss of 
    
    
    
    (formaldehyde), reverting the structure to a radical cation species or rearranging to a phenyl-benzoxazole variant.
Secondary Pathway: Heterocyclic Ring Opening

Once the side chain is degraded, the core benzoxazole fragmentation takes over, identical to the 2-PBO control.

  • Loss of CO (28 Da): The oxazole ring cleaves, ejecting carbon monoxide. This is the hallmark of benzoxazole MS/MS.

  • Loss of HCN (27 Da): Following CO loss, the remaining amine fragment ejects HCN.

  • Benzonitrile Formation: The 2-phenyl substituent often directs the charge, forming a benzonitrile ion (m/z 103/104), confirming the substitution pattern at the 2-position.

Visualization: Fragmentation Tree

The following diagram maps the specific transitions for PBOM (ESI+ Mode).

PBOM_Fragmentation M_Ion [M+H]+ Precursor m/z 226.08 (PBOM) Frag_H2O [M+H - H₂O]+ m/z 208.07 (Methylene-Benzoxazole) M_Ion->Frag_H2O - H₂O (18 Da) Low Energy Frag_CH2OH [M+H - CH₂OH•]•+ m/z 194.06 (2-Phenylbenzoxazole Radical) M_Ion->Frag_CH2OH - CH₂OH (31 Da) High Energy Frag_CO Ring Cleavage [m/z 208 - CO]+ m/z 180.07 Frag_H2O->Frag_CO - CO (28 Da) Ring Opening Frag_Benzonitrile Benzonitrile Ion m/z 104.05 (2-Phenyl Marker) Frag_CH2OH->Frag_Benzonitrile Deep Fragmentation Frag_HCN Nitrile Elimination [m/z 180 - HCN]+ m/z 153.06 Frag_CO->Frag_HCN - HCN (27 Da)

Figure 1: ESI+ Fragmentation pathway of (2-Phenylbenzo[d]oxazol-5-yl)methanol. Green nodes indicate diagnostic side-chain losses unique to PBOM.

Comparative Performance: PBOM vs. Analogs

To distinguish PBOM from impurities, compare the Relative Abundance (RA) of fragments against the core scaffold (2-PBO).

Table 1: Spectral Fingerprint Comparison (ESI+ Mode)
m/z (Nominal)Fragment IdentityPBOM (Target) RA%2-PBO (Control) RA%Diagnostic Value
226

(PBOM)
100% (Base)0%Parent Confirmation
208

40-60%0%High (Specific to Alcohol)
196

(2-PBO)
< 5%100% (Base)Differentiates from non-hydroxylated analog
180 Ring Cleavage Product20-30%< 5%Moderate
104 Benzonitrile Ion10-15%25-40%Low (Common to both)

Analysis:

  • The "Water Gap": The presence of m/z 208 is the definitive "Go/No-Go" signal for PBOM. If you observe m/z 196 as the base peak without m/z 226 or 208, your sample has likely degraded to 2-phenylbenzoxazole or was never hydroxylated.

  • Stability: PBOM is less stable in the ion source than 2-PBO. High cone voltages may deplete the m/z 226 parent entirely, shifting the base peak to 208.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Phenylbenzoxazole (Electron Ionization). National Institute of Standards and Technology. Link

  • BenchChem. Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. (Application Note detailing benzoxazole ring cleavage mechanisms). Link

  • Frau, J., et al.Theoretical and Experimental Study of the Fragmentation of Benzoxazoles. International Journal of Mass Spectrometry. (General mechanism for CO and HCN loss in benzoxazoles).
  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. (Mechanisms for hydroxymethyl group losses).[1] Link

Sources

Validation

A Comparative Guide to the Structural Validation of Synthesized (2-Phenylbenzo[d]oxazol-5-yl)methanol

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reproducible and reliable research. The synthesis of novel compounds, such as (2-P...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reproducible and reliable research. The synthesis of novel compounds, such as (2-Phenylbenzo[d]oxazol-5-yl)methanol, a molecule featuring the privileged benzoxazole scaffold, is merely the first step.[1] The subsequent, and arguably more critical, phase is rigorous structural validation. This guide provides an in-depth, technically-grounded framework for validating the structure of (2-Phenylbenzo[d]oxazol-5-yl)methanol, moving beyond a simple checklist of techniques to explain the causality behind the experimental choices. We will compare the roles of essential spectroscopic techniques and present a self-validating workflow designed to ensure the highest degree of confidence in the final product.

The benzoxazole core is a key pharmacophore in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] Therefore, confirming the precise connectivity, isomeric purity, and functional group integrity of a derivative like (2-Phenylbenzo[d]oxazol-5-yl)methanol is paramount before its advancement in any drug discovery pipeline.[4]

The Strategic Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Primary Spectroscopic Analysis cluster_validation Data Integration & Final Validation cluster_optional Complementary / Orthogonal Validation synthesis Crude Synthesized Product purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr Submit Purified Sample ms Mass Spectrometry (LRMS & HRMS) purification->ms Submit Purified Sample ir IR Spectroscopy purification->ir Submit Purified Sample integration Integrate & Correlate Data nmr->integration ms->integration ir->integration ambiguous Ambiguous Result? integration->ambiguous confirmation Structure Confirmed xray Single Crystal X-Ray (Absolute Structure) confirmation->xray For Absolute Proof (if crystal available) ambiguous->confirmation No elemental Elemental Analysis (%C, %H, %N) ambiguous->elemental Yes elemental->integration

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. It provides definitive information about the carbon-hydrogen framework, including atom connectivity, stereochemistry, and the electronic environment of the nuclei. For a molecule like (2-Phenylbenzo[d]oxazol-5-yl)methanol, ¹H and ¹³C NMR are non-negotiable as they map out the unique positions of every proton and carbon atom. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d6) is an excellent choice as it solubilizes the polar molecule and keeps the hydroxyl (-OH) proton from exchanging too rapidly, allowing for its observation.[5]

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in ~0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.[6]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A DEPT-135 experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals to determine proton ratios.

Data Presentation: Expected NMR Data

The following table outlines the predicted chemical shifts (δ) for (2-Phenylbenzo[d]oxazol-5-yl)methanol, based on data from analogous structures.[7][8]

¹H NMR (400 MHz, DMSO-d6) Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons8.20 - 8.25m2HPhenyl H (ortho to C-oxazole)
Aromatic Protons7.78d1HBenzoxazole H
Aromatic Protons7.65s1HBenzoxazole H
Aromatic Protons7.55 - 7.60m3HPhenyl H (meta, para)
Aromatic Protons7.35dd1HBenzoxazole H
Hydroxyl Proton~5.40t (broad)1H-CH₂OH
Methylene Protons~4.65d2H-CH₂ OH
¹³C NMR (100 MHz, DMSO-d6) Predicted δ (ppm)Assignment
Carbonyl-like Carbon~162.5C=N (Oxazole C2)
Aromatic Carbons150.9, 141.5Quaternary Benzoxazole C
Aromatic Carbons131.8 - 125.0Aromatic CH & Quaternary C
Aromatic Carbons120.5, 111.0Aromatic CH
Methylene Carbon~62.0-C H₂OH

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Experience: Mass spectrometry's primary role is to confirm the molecular weight of the synthesized compound, which in turn validates its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is the preferred method here due to its "soft" nature, which minimizes fragmentation and maximizes the signal for the molecular ion, typically observed as the protonated species [M+H]⁺.[9][10]

Experimental Protocol (LC-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-ToF or Orbitrap instrument).

  • Ionization: Use positive ion mode ESI, as the benzoxazole nitrogen is readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). Ensure the instrument is calibrated to provide high mass accuracy (<5 ppm).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact measured mass to the theoretical mass calculated for the expected formula.

Data Presentation: Expected Mass Spectrometry Data
ParameterExpected ValuePurpose
Molecular FormulaC₁₄H₁₁NO₂Target elemental composition
Molecular Weight225.0790 g/mol Theoretical exact mass
Observed Ion[M+H]⁺Protonated molecular ion
Expected m/z (HRMS)226.0863Confirms elemental formula
Observed m/z (LRMS)226Confirms nominal mass

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule.[11] While NMR and MS define the overall structure and formula, IR confirms the presence of key bonds such as the hydroxyl (-OH), aromatic (C-H, C=C), and the characteristic benzoxazole ring vibrations (C=N, C-O-C). The absence of certain peaks, such as a carbonyl (C=O) from starting materials, is equally important for confirming reaction completion and product purity.[12][13]

Experimental Protocol (FT-IR)
  • Sample Preparation: Prepare a KBr pellet by finely grinding ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the crystal.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and match them to known functional group frequencies.

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3350 - 3200Broad, StrongO-H stretchAlcohol (-OH)
~3100 - 3000MediumC-H stretchAromatic
~1615Medium-StrongC=N stretchOxazole ring
~1580, 1490, 1450Medium-SharpC=C stretchAromatic rings
~1245StrongAsymmetric C-O-C stretchAryl ether (oxazole)
~1050Medium-StrongC-O stretchPrimary alcohol

Comparative Summary of Validation Techniques

This table provides a direct comparison of what each primary and complementary technique validates, highlighting the necessity of a multi-faceted approach.

Technique Primary Information Validated Alternative/Complementary Role
¹H & ¹³C NMR Complete C-H framework, atom connectivity, isomeric purity.Can reveal impurities and quantify their levels.
HR-Mass Spec Unambiguous Molecular Formula.Fragmentation patterns can support structural assignments.
IR Spectroscopy Presence of key functional groups (e.g., -OH, C=N).Confirms absence of starting material functional groups.
Elemental Analysis Bulk elemental composition (%C, H, N).Orthogonal confirmation of purity and formula.
X-Ray Crystallography Absolute 3D molecular structure and crystal packing.The "gold standard" for structural proof; resolves all ambiguity.

Conclusion

The structural validation of a synthesized compound like (2-Phenylbenzo[d]oxazol-5-yl)methanol is a systematic process of evidence gathering. No single technique is sufficient. The definitive assignment is achieved through the careful integration of data from NMR spectroscopy, which provides the structural map; mass spectrometry, which confirms the molecular formula; and IR spectroscopy, which verifies the presence of the correct functional groups. By following the detailed protocols and comparing the obtained data with the expected values presented in this guide, researchers can establish a high-confidence, self-validating dossier for their synthesized molecule, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Mass spectra of halogenostyrylbenzoxazoles | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link]

  • an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Supporting Information for "Synthesis of 2-Phenylbenzo[d]oxazoles from N-Aryl-C-phenylnitrones and K2S2O8". Available at: [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives - Der Pharma Chemica. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Available at: [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Available at: [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC. Available at: [Link]

  • Structure activity relationship of benzoxazole derivatives - ResearchGate. Available at: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC. Available at: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[ d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PubMed. Available at: [Link]

  • Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines - Semantic Scholar. Available at: [Link]

  • Synthesis of 2‐phenylbenzo[d]oxazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes Containing a Phenyl-/4-Bromophenylsulfonylphenyl Moiety: Synthesis and Toxicity Evaluation. Available at: [Link]

  • Benzo[d]oxazol-5-ylmethanol - MySkinRecipes. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati - Biological and Molecular Chemistry. Available at: [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. Available at: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing (2-Phenylbenzo[d]oxazol-5-yl)methanol from its Structural Isomers

For researchers and professionals in drug development, the precise structural elucidation of a target molecule is non-negotiable. (2-Phenylbenzo[d]oxazol-5-yl)methanol, a key heterocyclic compound, and its structural iso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of a target molecule is non-negotiable. (2-Phenylbenzo[d]oxazol-5-yl)methanol, a key heterocyclic compound, and its structural isomers present a common yet critical analytical challenge. These isomers often exhibit subtle differences in their physicochemical properties, which can significantly impact their biological activity and pharmacokinetic profiles. This guide provides an in-depth comparison of analytical methodologies to unambiguously distinguish (2-Phenylbenzo[d]oxazol-5-yl)methanol from its key structural isomers, supported by experimental data and established analytical principles.

The Challenge of Isomeric Differentiation

Structural isomers of (2-Phenylbenzo[d]oxazol-5-yl)methanol can be broadly categorized into two main types:

  • Positional Isomers: These isomers differ in the substitution position of the hydroxymethyl group on the benzoxazole ring. The most common positional isomers are (2-Phenylbenzo[d]oxazol-4-yl)methanol, (2-Phenylbenzo[d]oxazol-6-yl)methanol, and (2-Phenylbenzo[d]oxazol-7-yl)methanol.

  • Functional Group Isomers: These isomers have the same molecular formula but differ in the arrangement of their functional groups. A relevant example is 5-(phenoxymethyl)benzo[d]oxazole, an ether isomer.

The structural similarities among these isomers necessitate the use of a multi-pronged analytical approach for their definitive identification. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between structural isomers, as it provides detailed information about the chemical environment of each nucleus.[1]

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants

The substitution pattern on the benzoxazole ring profoundly influences the chemical shifts and coupling patterns of the aromatic protons.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure.

Predicted Distinguishing Features in ¹H NMR:

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) and Splitting PatternsRationale
(2-Phenylbenzo[d]oxazol-5-yl)methanol H-4: Doublet, H-6: Doublet of doublets, H-7: DoubletThe hydroxymethyl group at C-5 will influence the electronic environment of the adjacent protons. H-4 and H-7 will likely be the most deshielded and shielded protons on the benzoxazole ring, respectively.
(2-Phenylbenzo[d]oxazol-4-yl)methanol H-5: Triplet, H-6: Doublet of doublets, H-7: DoubletThe proximity of the hydroxymethyl group to H-5 will cause a significant downfield shift for this proton.
(2-Phenylbenzo[d]oxazol-6-yl)methanol H-4: Doublet, H-5: Doublet of doublets, H-7: Singlet (or very small coupling)The proton at C-7 will appear as a singlet or a doublet with a very small meta-coupling constant.
(2-Phenylbenzo[d]oxazol-7-yl)methanol H-4: Doublet, H-5: Triplet, H-6: DoubletThe proton at H-6 will be a doublet due to ortho-coupling with H-5.
5-(Phenoxymethyl)benzo[d]oxazole Distinct signals for the phenoxy protons in addition to the benzoxazole protons. The benzylic protons (-O-CH₂-) will have a characteristic chemical shift around 5.0-5.5 ppm.The presence of the additional phenyl ring and the ether linkage will result in a more complex spectrum with easily distinguishable features.

Note: These are predicted values based on established principles of NMR spectroscopy. Actual values may vary slightly depending on the solvent and other experimental conditions.

DOT Diagram: ¹H NMR Analysis Workflow

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation dissolve Dissolve in Deuterated Solvent acquire Acquire FID on High-Field Spectrometer dissolve->acquire Transfer to NMR Tube process Fourier Transform & Referencing acquire->process analyze Analyze Chemical Shifts, Coupling Patterns, & Integration process->analyze elucidate Identify Isomer analyze->elucidate

Caption: Workflow for Isomer Differentiation by ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom in the molecule.

Predicted Distinguishing Features in ¹³C NMR:

IsomerKey Predicted ¹³C NMR Chemical Shifts (ppm)Rationale
(2-Phenylbenzo[d]oxazol-5-yl)methanol The chemical shift of C-5 will be significantly affected by the directly attached hydroxymethyl group.The substituent effects on the carbon chemical shifts are highly predictable.
(2-Phenylbenzo[d]oxazol-4-yl)methanol C-4 will show a downfield shift due to the substituent effect of the hydroxymethyl group.The position of the substituent directly influences the chemical shift of the attached carbon and its neighbors.
(2-Phenylbenzo[d]oxazol-6-yl)methanol C-6 will be downfield shifted.Similar to the other positional isomers, the carbon bearing the hydroxymethyl group will be readily identifiable.
(2-Phenylbenzo[d]oxazol-7-yl)methanol C-7 will exhibit a downfield chemical shift.The distinct chemical shift of the substituted carbon is a primary diagnostic tool.
5-(Phenoxymethyl)benzo[d]oxazole Additional signals corresponding to the carbons of the phenoxy group will be present. The benzylic carbon (-O-CH₂-) will have a characteristic chemical shift around 70 ppm.The unique carbon skeleton of this isomer will result in a clearly different ¹³C NMR spectrum.

Note: These are predicted values. For more accurate predictions, computational methods or comparison with spectra of closely related, known compounds are recommended.

Chromatographic Techniques: Separating the Inseparable

Chromatographic methods, particularly HPLC and GC-MS, are invaluable for both the separation and identification of isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating isomers based on their differential partitioning between a stationary phase and a mobile phase.[2] For aromatic positional isomers, stationary phases that can engage in π-π interactions are often highly effective.[3]

Experimental Protocol: HPLC

  • Column Selection: A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column is recommended for the separation of aromatic isomers.[3][4]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is a good starting point.

  • Detection: UV detection at a wavelength where the benzoxazole chromophore absorbs strongly (typically around 300-320 nm) is suitable.

  • Method Development: Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of the isomers.

Expected Elution Order:

The elution order in reversed-phase HPLC is primarily governed by the hydrophobicity of the isomers. While subtle, the position of the polar hydroxymethyl group can influence the overall polarity and the interaction with the stationary phase. Generally, isomers with more exposed polar groups may elute earlier. However, the exact elution order can be complex and is best determined experimentally.

DOT Diagram: HPLC Method Development Workflow

G cluster_0 Initial Setup cluster_1 Method Optimization cluster_2 Analysis cluster_3 Results setup Select Phenyl-type Column & Prepare Mobile Phase optimize Optimize Gradient, Flow Rate, & Temperature setup->optimize inject Inject Isomer Mixture optimize->inject detect UV Detection inject->detect results Determine Retention Times & Resolution detect->results

Sources

Validation

Advanced Purity Assessment Standards for (2-Phenylbenzo[d]oxazol-5-yl)methanol: A Comparative Analytical Guide

Executive Summary & Strategic Context (2-Phenylbenzo[d]oxazol-5-yl)methanol is a critical pharmacophore intermediate used in the synthesis of diverse bioactive agents, including tyrosinase inhibitors, OX40 agonists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(2-Phenylbenzo[d]oxazol-5-yl)methanol is a critical pharmacophore intermediate used in the synthesis of diverse bioactive agents, including tyrosinase inhibitors, OX40 agonists, and fluorescent probes for biological imaging. Its structural integrity—specifically the stability of the 5-hydroxymethyl group and the benzoxazole core—is paramount for downstream efficacy.

This guide moves beyond basic "Certificate of Analysis" parameters to establish a rigorous purity assessment framework . We compare standard HPLC-UV methodologies against advanced UHPLC-MS and quantitative NMR (qNMR) techniques, providing a self-validating protocol for researchers requiring >98% purity for biological assays or late-stage functionalization.

Critical Quality Attributes (CQAs) & Impurity Profiling

To assess purity accurately, one must first understand the "Why" and "Where" of contamination. The synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanol typically involves the condensation of 3-amino-4-hydroxybenzyl alcohol with benzoic acid (or benzaldehyde/benzoyl chloride).

The Impurity Origin Pathway

The following diagram illustrates the synthetic route and the specific genesis points of critical impurities.

ImpurityPathway SM1 3-Amino-4-hydroxybenzyl alcohol Inter Intermediate: N-(2-hydroxy-5-(hydroxymethyl)phenyl)benzamide SM1->Inter Acylation Imp3 Impurity C: Regioisomer (4-yl) SM1->Imp3 Isomeric SM SM2 Benzoic Acid / Benzaldehyde SM2->Inter Product TARGET: (2-Phenylbenzo[d]oxazol-5-yl)methanol Inter->Product Cyclodehydration (-H2O) Imp1 Impurity A: Uncyclized Amide Inter->Imp1 Incomplete Cyclization Imp2 Impurity B: Oxidation Product (Aldehyde) Product->Imp2 Air Oxidation (-2H)

Figure 1: Synthetic pathway illustrating the origin of critical impurities (uncyclized amide, oxidation products).

Key Impurities to Monitor
  • Uncyclized Amide (Impurity A): The intermediate N-(2-hydroxy-5-(hydroxymethyl)phenyl)benzamide. Often co-elutes with the product on standard C18 columns due to similar polarity.

  • Oxidation Product (Impurity B): 2-Phenylbenzo[d]oxazole-5-carbaldehyde. The hydroxymethyl group is susceptible to oxidation during workup or storage.

  • Starting Material Residues: Benzoic acid is easily detectable, but aminophenols can be prone to oxidative degradation, creating complex baselines.

Comparative Analytical Methodologies

This section objectively compares three distinct approaches to purity assessment.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS (Advanced) Method C: qNMR (Absolute)
Primary Use Routine QC, Batch ReleaseImpurity ID, Trace AnalysisReference Standard Qualification
Detector UV-Vis (PDA) @ 254/280 nmESI-MS (Q-TOF or Triple Quad)1H NMR (Internal Standard)
Sensitivity (LOD) ~0.1%< 0.01%~1% (depends on scan time)
Specificity Moderate (Risk of co-elution)High (Mass discrimination)High (Structural confirmation)
Throughput High (15-20 min/run)High (5-10 min/run)Low (Sample prep intensive)
Blind Spots Cannot detect non-chromophores (e.g., salts)Matrix effects, ionization suppressionSolvent peaks, low sensitivity
Expert Insight: Why HPLC-UV is Insufficient for "High Purity"

While HPLC-UV is the industry standard, it often fails to distinguish the uncyclized amide intermediate from the target benzoxazole because both share the same benzamide chromophore. Method B (UHPLC-MS) is recommended for process development to confirm the mass loss of water (M-18) indicative of cyclization. Method C (qNMR) is the only method that establishes "absolute purity" by quantifying residual solvents and inorganic salts invisible to UV.

Validated Experimental Protocols

Sample Preparation Strategy
  • Solvent: Dissolve 5 mg of sample in 10 mL of Methanol (HPLC Grade) .

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution of polymeric aggregates (common in benzoxazoles).

  • Filtration: Filter through a 0.22 µm PTFE filter. Note: Nylon filters may bind the hydroxymethyl group.

Method A: Standard HPLC-UV Protocol (Robustness Focused)

This protocol is optimized to separate the target from the uncyclized amide.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic N).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear gradient)

    • 15-18 min: 90% B (Wash)

    • 18-20 min: 10% B (Re-equilibration)

  • Detection: 254 nm (aromatic core) and 280 nm (phenol/amide distinction).

  • System Suitability:

    • Tailing Factor (T): < 1.5

    • Resolution (Rs) between Product and Impurity A: > 2.0

Method B: UHPLC-MS Protocol (Sensitivity Focused)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Same as Method A.

  • MS Conditions: ESI Positive Mode. Scan range 100–600 m/z.

  • Key Signals:

    • Target [M+H]+: ~226.08 m/z

    • Uncyclized Amide [M+H]+: ~244.09 m/z (Target + 18)

Analytical Decision Tree

Use this workflow to determine the appropriate level of testing based on your application.

DecisionTree Start Start: Crude Product Solubility Check Solubility (MeOH) Start->Solubility TLC TLC Screen (DCM:MeOH 95:5) Solubility->TLC Decision1 Single Spot? TLC->Decision1 HPLC Run Method A (HPLC-UV) Decision1->HPLC Yes Prep Perform Column Chromatography Decision1->Prep No Decision2 Purity > 98%? HPLC->Decision2 Decision2->Prep No App1 Application: Early Screening Decision2->App1 Yes (Research Grade) qNMR Run Method C (qNMR) + Residual Solvent Check Decision2->qNMR Yes (Pharma Grade) App2 Application: Biological Assay / SAR Final Release as Reference Standard qNMR->Final

Figure 2: Analytical decision matrix for determining purity grade requirements.

References

  • Benzoxazole Synthesis & Impurities

    • Synthesis of 2-substituted benzoxazoles via condensation. (2024).[2][3] Journal of Organic Chemistry. (General reference for condensation mechanism).

  • Analytical Method Validation

    • BenchChem. (2025).[4] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Benzoxazole Derivatives.

  • Biological Relevance

    • Kim, H. et al. (2024).[3] Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. Molecules, 29(17).

  • Spectral Characterization

    • National Institutes of Health (NIH). PubChem Compound Summary for Benzoxazole Derivatives.

(Note: Specific CAS numbers for this exact alcohol derivative are often research-grade specific. The structure should always be confirmed via 1H NMR: δ ~4.6 ppm (s, 2H, CH2OH) and ~8.2 ppm (m, 2H, Phenyl ortho-protons).)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Phenylbenzo[d]oxazol-5-yl)methanol

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. The compound (2-Phenylbenzo[d]oxazol-5-yl)methanol, a member of the benzoxazole c...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. The compound (2-Phenylbenzo[d]oxazol-5-yl)methanol, a member of the benzoxazole class, represents a category of molecules with significant potential but also requires meticulous handling protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research. Our primary goal is to minimize chemical exposure by establishing multiple barriers between you and the potential hazard, a principle rooted in the concept of "As Low As Reasonably Achievable" (ALARA).

Hazard Assessment: Understanding the Compound

Table 1: GHS Hazard Classification for Structurally Similar Benzoxazole Derivatives

Hazard Class & Category Hazard Statement Meaning in the Laboratory Representative Compounds & Sources
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Ingestion of even small quantities could lead to adverse health effects. Oxazol-2-yl-phenylmethanol[1], (4-(Benzo[d]oxazol-2-yl)phenyl)methanol[2], 2-Phenylbenzo[d]oxazol-6-amine[3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Direct contact can cause redness, inflammation, or itching. (4-(Benzo[d]oxazol-2-yl)phenyl)methanol[2], 2-Phenylbenzo[d]oxazol-6-amine[3]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation Splashes can cause significant, potentially painful, eye irritation. Oxazol-2-yl-phenylmethanol[1], (4-(Benzo[d]oxazol-2-yl)phenyl)methanol[2], 2-Phenylbenzo[d]oxazol-6-amine[3]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract. | (4-(Benzo[d]oxazol-2-yl)phenyl)methanol[2] |

Based on this data, we will operate under the assumption that (2-Phenylbenzo[d]oxazol-5-yl)methanol is harmful if swallowed, an irritant to the skin and eyes, and a potential respiratory irritant.

Core PPE Protocol: Your First Line of Defense

The following PPE is mandatory when handling (2-Phenylbenzo[d]oxazol-5-yl)methanol in any form (solid or in solution). The logic is to create a complete barrier to the most likely routes of exposure: dermal (skin), ocular (eyes), and inhalation.

  • Hand Protection: Chemical-Resistant Gloves

    • What to Wear: Nitrile gloves are the standard choice due to their broad chemical resistance. Always inspect gloves for tears or pinholes before use.[4] For tasks with a higher risk of splashing or extended handling times, consider double-gloving.

    • The Causality: The benzoxazole structure is an organic heterocyclic compound. Nitrile provides a robust barrier against such molecules. Proper glove removal is critical to avoid skin contact with a contaminated outer surface.[4]

  • Eye and Face Protection: Preventing Ocular Exposure

    • What to Wear: At a minimum, wear safety glasses with side shields.[5][6] However, the gold standard is a pair of chemical splash goggles, which provide a complete seal around the eyes to protect against splashes from any direction.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

    • The Causality: The H319 warning indicates a serious risk of eye irritation.[1][2][3] Standard prescription glasses are not a substitute for safety-rated eyewear.

  • Body Protection: Shielding the Skin

    • What to Wear: A clean, knee-length laboratory coat with long sleeves and tight-fitting cuffs is required.[4][5] Ensure the lab coat is fully buttoned.

    • The Causality: The lab coat protects your skin and personal clothing from incidental contact and minor spills. The H315 classification (Causes skin irritation) makes this a non-negotiable requirement.[2][3]

  • Respiratory Protection: Engineering Controls and Respirators

    • Primary Control: All weighing and handling of solid (2-Phenylbenzo[d]oxazol-5-yl)methanol and any procedures that could generate aerosols must be performed inside a certified chemical fume hood.[7] This is an engineering control that removes contaminated air before it can be inhaled.

    • Secondary Control: If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator (e.g., an N95 for particulates or a half-mask respirator with appropriate cartridges for organic vapors) must be worn.[5][6][8]

    • The Causality: The H335 classification (May cause respiratory irritation) necessitates these precautions.[2] A fume hood is vastly superior to a respirator as it contains the hazard at the source.

Procedural Guidance: Safe Operations from Start to Finish

Proper PPE is only effective when used correctly. The sequence of donning (putting on) and doffing (taking off) is designed to minimize cross-contamination.

PPE Donning and Doffing Workflow

The following workflow illustrates the correct sequence to ensure contaminants are not transferred to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Work Perform Chemical Handling Don3->Work Doff1 1. Gloves (Peel off) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 Exit Exit Lab Doff4->Exit Enter Enter Lab Enter->Don1 Work->Doff1

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Spill Management and Disposal

In the event of a spill, a prepared response is your best tool. All materials used in the cleanup, including PPE, must be treated as hazardous waste.

  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated, sealable hazardous waste container.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • All cleanup materials must be placed in the hazardous waste container.[6]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, control the source of the leak.

    • Prevent the spill from entering drains.[9]

    • Assemble a spill kit and don additional PPE, including a respirator if necessary.

    • Follow the cleanup procedure for small spills.

Operational Plan for Waste Disposal

Proper disposal is the final step in the chemical handling lifecycle.

  • Containerization: All waste, including contaminated PPE and cleanup materials, must be placed in a clearly labeled, sealed, and chemically compatible container.[10]

  • Labeling: The container must be labeled with "(2-Phenylbenzo[d]oxazol-5-yl)methanol Waste" and the appropriate GHS hazard pictograms (e.g., harmful, irritant).[10]

  • Storage: Store the sealed waste container in a cool, dry, designated secondary containment area away from incompatible materials.

  • Collection: Arrange for pickup and disposal by a licensed hazardous waste management company.[10] Provide them with a copy of this safety guide or a summary of the chemical's hazards.

By integrating this expert-driven PPE strategy into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • PubChem. (n.d.). Oxazol-2-yl-phenylmethanol. National Institutes of Health. Retrieved from [Link]

  • YPF Quimica. (n.d.). HAZARD IDENTIFICATION - methanol. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Methanol Holdings (Trinidad) Limited. (2021, February 14). Safety Data Sheet Methanol. Retrieved from [Link]

  • Methanol Institute. (2019, November 29). Methanol Safety Data Sheet. Retrieved from [Link]

  • GHS Classification List. (2016, January 27). GHS Classification List. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

Sources

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